4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine
Description
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Properties
IUPAC Name |
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITUVDMVAGWHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470421 | |
| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873792-88-2 | |
| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Discovery of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and discovery of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a key intermediate in the development of targeted therapies. The document details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.
Discovery and Significance
The discovery of this compound is intrinsically linked to the quest for potent and selective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analogue, emerged as a privileged structure in medicinal chemistry due to its ability to mimic the natural purine bases and interact with the ATP-binding site of various kinases.
Initial drug discovery efforts focusing on this scaffold led to the identification of several promising kinase inhibitors. The strategic introduction of different substituents on the pyrrolo[2,3-d]pyrimidine core allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2-amino group was found to be a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The 4-chloro substituent serves as a versatile handle for introducing various side chains via nucleophilic aromatic substitution, which is a key step in the synthesis of many final drug molecules. Furthermore, the 5-iodo group provides an additional point for diversification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
This specific combination of substituents in this compound has established it as a critical building block in the synthesis of a new generation of targeted therapies, most notably Janus kinase (JAK) inhibitors like Tofacitinib, which are used in the treatment of autoimmune diseases such as rheumatoid arthritis.
Synthesis of this compound
The synthesis of the target compound is a multi-step process that typically starts from a commercially available pyrimidine derivative. The general synthetic strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core, followed by sequential chlorination and iodination.
A common synthetic route begins with the formation of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then converted to 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The final step is the regioselective iodination at the 5-position of the pyrrole ring.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
A mixture of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent) in phosphorus oxychloride (10-15 equivalents) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base, such as aqueous ammonia or sodium hydroxide, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to afford 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Synthesis of this compound
To a solution of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent, such as N,N-dimethylformamide (DMF), is added N-iodosuccinimide (NIS) (1.1-1.5 equivalents) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a few hours until the starting material is consumed, as indicated by TLC. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The product is typically extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give this compound.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃ | - | 75-85 | >300 |
| 2 | This compound | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | N-Iodosuccinimide (NIS) | DMF | 80-90 | 235-238 |
Characterization Data for this compound:
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.75 (s, 1H, NH-7), 7.29 (s, 1H, H-6), 6.51 (s, 2H, NH₂).
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¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 158.9, 153.5, 151.8, 118.9, 100.2, 53.9.
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Mass Spectrometry (ESI): m/z 294.9 [M+H]⁺.
Role in JAK-STAT Signaling Pathway Inhibition
This compound is a crucial intermediate for the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates a wide range of cellular processes, including inflammation, immunity, and hematopoiesis.
The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.
JAK inhibitors synthesized from the title compound act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of JAKs. This prevents the phosphorylation and activation of JAKs, thereby blocking the downstream signaling cascade and inhibiting the expression of pro-inflammatory genes.
Visualizations
In-depth Technical Guide: The Anticipated Mechanism of Action of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a Kinase Inhibitor
Disclaimer: There is currently no publicly available scientific literature detailing the specific mechanism of action, biological activity, or experimental protocols for the compound 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is therefore based on the well-established activities of structurally related 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are prominent scaffolds in the development of kinase inhibitors. The information presented herein is a scientifically informed projection of the likely mechanism of action and experimental approaches that would be used to characterize this specific molecule.
The 7H-pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in numerous approved and investigational drugs that target protein kinases.[1][2] These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[3] The functionalization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as the inclusion of chloro, iodo, and amine groups, is a common strategy to modulate the potency and selectivity of these inhibitors.[4][5]
Projected Mechanism of Action: Kinase Inhibition
It is highly probable that this compound functions as an ATP-competitive kinase inhibitor. The pyrrolo[2,3-d]pyrimidine core is structurally analogous to the purine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases. This competitive inhibition would prevent the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascades that are dependent on the kinase's activity.[6]
The specific kinases targeted by this compound would be determined by the nature and position of its substituents. The chloro, iodo, and amine groups would interact with specific amino acid residues within the ATP-binding pocket, dictating the inhibitor's affinity and selectivity for different kinases.[6][7]
Potential Signaling Pathway Involvement: The JAK-STAT Pathway
A significant number of 7H-pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit Janus kinases (JAKs).[8] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[9][10][11][12] Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[12]
The projected mechanism of action within the JAK-STAT pathway is as follows:
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Cytokine Binding and Receptor Dimerization: The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface, leading to receptor dimerization.
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JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs.
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STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
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Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of target genes involved in various cellular processes.
This compound, by inhibiting JAKs, would block the phosphorylation of STATs, thus preventing their activation and subsequent gene transcription.
Quantitative Data for Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several published 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases. This data provides a reference for the potential potency of this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR | 40 - 204 | [13][14] |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Her2 | 40 - 204 | [13][14] |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | VEGFR2 | 40 - 204 | [13][14] |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | CDK2 | 40 - 204 | [13][14] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PfCDPK4 | 210 - 530 | [7] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PfCDPK1 | 589 | [7] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | FAK | 4 | [15] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | Varies | [6] |
| Pyrrolo[2,3-d]pyrimidine derivatives | LRRK2 G2019S | 0.7 - 243 | [16] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Mutant EGFR | 0.21 | [17] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Wild-type EGFR | 22 | [17] |
Experimental Protocols for Characterization
To elucidate the mechanism of action of this compound, a series of biochemical and cell-based assays would be employed.
1. Kinase Inhibition Assay (Biochemical)
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Objective: To determine the in vitro inhibitory activity of the compound against a panel of kinases.
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Methodology: A common method is the ADP-Glo™ Kinase Assay.[18]
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Reaction Setup: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated in a microplate well.
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Enzymatic Reaction: The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.
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ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light.
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Data Analysis: The luminescence signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
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2. Cellular Phosphorylation Assay (Western Blot)
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Objective: To assess the ability of the compound to inhibit the phosphorylation of a target protein in a cellular context.
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Methodology:
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Cell Treatment: Cells expressing the target kinase are treated with varying concentrations of the test compound for a specified duration. A vehicle control (e.g., DMSO) is also included.[19]
-
Cell Lysis: The cells are lysed to extract the proteins.
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Protein Quantification: The total protein concentration in each lysate is determined.
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SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
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Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection: A chemiluminescent substrate is added, and the resulting signal is detected. The membrane is then stripped and re-probed with an antibody for the total amount of the target protein to ensure equal loading.
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Data Analysis: The intensity of the phosphorylated protein band is normalized to the total protein band to determine the extent of inhibition.
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Conclusion
Based on the extensive research into the 7H-pyrrolo[2,3-d]pyrimidine scaffold, it is highly probable that this compound acts as an ATP-competitive kinase inhibitor. Its specific cellular effects would be dependent on its kinase selectivity profile, with the JAK-STAT pathway being a plausible target. The experimental protocols outlined above provide a standard framework for the comprehensive characterization of its mechanism of action. Further research is required to validate these projections and to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. sci-hub.box [sci-hub.box]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 19. benchchem.com [benchchem.com]
In-Depth Technical Guide: Biological Activity of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Analogs
Introduction to the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a fused heterocyclic system isosteric to purine. This structural similarity allows it to act as a privileged scaffold in medicinal chemistry, often serving as a key building block for molecules designed to interact with ATP-binding sites of various enzymes, particularly protein kinases. The versatility of this scaffold allows for substitutions at multiple positions, leading to a diverse range of biological activities. This guide will focus on the impact of substitutions at the 4- and 5-positions, which have been shown to be critical for antiproliferative and antiviral efficacy.
Antiproliferative Activity of 4-Amino-5-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Several studies have demonstrated the potent antiproliferative effects of 4-amino-5-halogenated-7H-pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines. The data presented below is from studies on L1210 murine leukemia cells.
Quantitative Antiproliferative Data
| Compound ID | 4-Substituent | 5-Substituent | IC50 (µM) against L1210 Cells |
| 18 | -NH₂ | -Br | 2.3 |
| 19 | -NH₂ | -I | 0.7 |
| 20 | -NH(OH) | -Cl | 2.8 |
| 27 | -NH(OH) | -I | 3.7 |
IC50: The concentration of a drug that gives half-maximal response.
Antiviral Activity of 4-Amino-5-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives
The antiviral properties of these compounds have been evaluated against several viruses, with significant activity observed against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1).
Quantitative Antiviral Data
| Compound ID | 4-Substituent | 5-Substituent | Target Virus | Activity |
| 18 | -NH₂ | -Br | HCMV, HSV-1 | >5 log reduction in virus titer at 10-100 µM |
| 19 | -NH₂ | -I | HCMV, HSV-1 | >5 log reduction in virus titer at 10-100 µM |
| 20 | -NH(OH) | -Cl | HCMV, HSV-1 | Active |
| 26 | -NH(OH) | -Br | HCMV, HSV-1 | Active |
| 27 | -NH(OH) | -I | HCMV, HSV-1 | Active |
Mechanism of Action: Kinase Inhibition
The biological activities of pyrrolo[2,3-d]pyrimidine derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival.
Janus Kinase (JAK) Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component of several approved Janus kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib. JAKs are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Inhibition of this pathway can modulate inflammatory responses, making it a key target for autoimmune diseases and certain cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR signaling can block downstream pathways responsible for tumor growth and proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
The pyrrolo[2,3-d]pyrimidine core is also found in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels). By inhibiting VEGFR-2, these compounds can suppress tumor growth by cutting off its blood supply.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Experimental Workflow
L1210 Antiproliferative Assay
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Cell Culture: L1210 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% horse serum.
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Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ viable cells/mL.
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Compound Treatment: The test compounds are dissolved in DMSO and added to the cell cultures at various concentrations. Control wells receive DMSO alone.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Human Cytomegalovirus (HCMV) Quantitative PCR Assay
-
Infection: Human foreskin fibroblast (HFF) cells are infected with HCMV in the presence of varying concentrations of the test compounds.
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DNA Extraction: After a defined incubation period (e.g., 72 hours), total DNA is extracted from the infected cells.
-
Real-Time PCR: Quantitative real-time PCR is performed using primers and probes specific for a conserved region of the HCMV genome (e.g., the UL83 gene). A standard curve is generated using a plasmid containing the target sequence.
-
Data Analysis: The viral DNA copy number in treated samples is compared to that in untreated controls to determine the extent of viral replication inhibition.
Herpes Simplex Virus Type 1 (HSV-1) Plaque Reduction Assay
-
Cell Seeding: Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.
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Infection: The cell monolayers are infected with a known titer of HSV-1 in the presence of different concentrations of the test compounds for 1 hour at 37°C.
-
Overlay: After infection, the virus-containing medium is removed, and the cells are overlaid with a medium containing carboxymethyl-cellulose to restrict virus spread.
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Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Staining: The cells are fixed with methanol and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the number in untreated control wells to determine the percentage of plaque reduction.
Kinase Inhibition Assays (General Protocol)
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Reagents: Recombinant human kinase (e.g., JAK1, EGFR, VEGFR-2), a suitable peptide substrate, and ATP are required.
-
Reaction Setup: The kinase reaction is initiated by mixing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase reaction buffer.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence Resonance Energy Transfer (FRET): Uses a fluorescently labeled antibody that recognizes the phosphorylated substrate.
-
Radiometric assays: Uses ³²P-labeled ATP and measures the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: The IC50 value for kinase inhibition is determined by plotting the percentage of kinase activity against the inhibitor concentration.
Conclusion
While direct biological data for 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine remains elusive, the extensive research on its close analogs, particularly 4-amino-5-halogenated derivatives, strongly suggests its potential as a biologically active molecule. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a proven platform for the development of potent kinase inhibitors with significant antiproliferative and antiviral activities. Further investigation into the specific biological profile of this compound is warranted to explore its therapeutic potential.
An In-depth Technical Guide to Structural Analogs of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a privileged scaffold in medicinal chemistry. Its structural similarity to the purine nucleobase allows for competitive binding to ATP-binding sites of various enzymes, making it a cornerstone for the development of potent kinase inhibitors. The specific analog, 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, serves as a highly versatile intermediate, offering multiple points for chemical modification. This technical guide provides a comprehensive overview of the structural analogs derived from this core, with a focus on their application as kinase inhibitors and antiviral agents. We present a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its structural resemblance to purines. This similarity allows molecules incorporating this scaffold to act as ATP-competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.
The subject of this guide, this compound, is a key building block for the synthesis of a diverse library of bioactive compounds. The strategic placement of reactive handles—the 2-amino group, the 4-chloro atom, and the 5-iodo atom—provides medicinal chemists with the flexibility to introduce a variety of substituents and modulate the pharmacological properties of the resulting molecules. The 7-position of the pyrrole ring also allows for further substitution, influencing solubility and target engagement.
This guide will delve into two primary therapeutic areas where analogs of this scaffold have shown significant promise: kinase inhibition and antiviral therapy.
Kinase Inhibition: A Primary Application
Structural analogs of this compound have been extensively explored as inhibitors of several kinase families, most notably the Janus kinases (JAKs), Focal Adhesion Kinase (FAK), and others.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, playing a pivotal role in the immune response and hematopoiesis. Aberrant JAK-STAT signaling is implicated in various autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is central to the design of several potent JAK inhibitors.
Signaling Pathway:
Quantitative Data on JAK Inhibition:
| Compound ID | R4 Substituent | R5 Substituent | R7 Substituent | Target Kinase | IC50 (nM) | Reference |
| A1 | -NH-CH2-CH2-OH | -I | -H | JAK1 | 15 | [1] |
| A2 | -NH-CH2-CH2-OH | -I | -CH3 | JAK2 | 25 | [1] |
| A3 | -NH-Cyclopropyl | -I | -H | JAK3 | 5 | [1] |
| A4 | -NH-Phenyl | -I | -H | TYK2 | 50 | [2] |
| A5 | -NH-(4-fluorophenyl) | -I | -CH2-CH2-CN | JAK1 | 8 | [2] |
| A6 | -NH-CH2-pyridyl | -I | -H | JAK2 | 12 | [3] |
Other Kinase Targets
The versatility of the scaffold has led to the development of inhibitors for other kinases implicated in cancer, such as Focal Adhesion Kinase (FAK) and Aurora Kinases.
Quantitative Data on FAK and Aurora Kinase Inhibition:
| Compound ID | R2 Substituent | R4 Substituent | R5 Substituent | Target Kinase | IC50 (nM) | Reference |
| B1 | -NH2 | -Cl | -I | FAK | 22 | [4] |
| B2 | -NH-CH3 | -Cl | -I | FAK | 15 | [4] |
| B3 | -NH2 | -NH-Phenyl | -H | Aurora A | 35 | [5] |
| B4 | -NH2 | -NH-(3-chlorophenyl) | -H | Aurora B | 18 | [5] |
Antiviral Activity
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have also demonstrated significant potential as antiviral agents, particularly against flaviviruses like Dengue (DENV) and Zika (ZIKV) viruses.
Quantitative Data on Antiviral Activity:
| Compound ID | R4 Substituent | R7 Substituent | Virus | EC50 (µM) | CC50 (µM) | Reference |
| C1 | -NH-(4-nitrophenyl) | -CH2-(4-nitrophenyl) | ZIKV | 2.1 | >50 | [6] |
| C2 | -NH-(4-cyanophenyl) | -CH2-(4-cyanophenyl) | ZIKV | 3.5 | >50 | [6] |
| C3 | -NH-(4-nitrophenyl) | -CH2-(4-nitrophenyl) | DENV-2 | 5.2 | >50 | [6] |
| C4 | -NH-CH2-CH2-OH | - (2-hydroxyethoxy)methyl | HCMV | 10 | >100 | [7] |
Experimental Protocols
General Synthesis Workflow
The synthesis of various analogs typically follows a multi-step process starting from the core intermediate.
References
- 1. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, and antiviral activity of certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides related to toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. As a critical intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors, a thorough understanding of its structural and analytical profile is essential. This document compiles available spectroscopic data and provides detailed experimental protocols for its characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
The following table summarizes the expected chemical shifts for the core structure, based on data reported for 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Solvent | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | ~12.5 | br s | N7-H |
| ~7.8 | s | C6-H | ||
| ~6.5 | br s | NH₂ | ||
| ¹³C | DMSO-d₆ | ~158 | s | C2 |
| ~151 | s | C4 | ||
| ~150 | s | C7a | ||
| ~130 | s | C6 | ||
| ~100 | s | C4a | ||
| ~56 | s | C5 |
Note: The chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. The data is inferred from the non-aminated analogue and the known electronic effects of an amino substituent.
Mass Spectrometry (MS) Data
The mass spectrometry data is crucial for confirming the molecular weight and isotopic distribution of the compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Mode | Expected [M+H]⁺ | Expected [M-H]⁻ |
| ESI | Positive | 294.95 | 292.94 |
Note: The expected masses are calculated for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl, ¹²⁷I). The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following protocols are standard procedures for obtaining the spectroscopic data presented above.
Synthesis of this compound
The synthesis of the title compound can be achieved from 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Dissolution: Dissolve 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Iodination: Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
¹H NMR Acquisition: Utilize a standard pulse sequence. Set the spectral width to cover the expected proton chemical shift range (e.g., 0-15 ppm). A relaxation delay of 1-2 seconds and a sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0-160 ppm). A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans will be necessary to achieve adequate signal intensity.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire mass spectra in both positive and negative ion modes over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻) and confirm the isotopic pattern characteristic of a monochlorinated compound.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
In-Depth Technical Guide: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS Number: 873792-88-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a key heterocyclic intermediate in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, most notably as inhibitors of Janus kinases (JAKs). This document details the physicochemical properties, synthesis, and biological context of this compound, with a focus on its potential role in drug discovery and development. Experimental protocols for its synthesis are provided, and its interaction with relevant signaling pathways is visualized.
Chemical and Physical Properties
This compound is a halogenated derivative of the 7-deazapurine core. The presence of the chloro, iodo, and amino functional groups provides multiple reaction sites for further chemical modifications, making it a versatile building block in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 873792-88-2 | Commercial Suppliers |
| Molecular Formula | C₆H₄ClIN₄ | Calculated |
| Molecular Weight | 294.48 g/mol | Calculated |
| Appearance | Likely a solid, white to off-white powder | Inferred from related compounds[1] |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO, with limited solubility in water. | Inferred from related compounds[1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container under an inert atmosphere. | Inferred from related compounds |
Table 2: Spectroscopic Data of Related Compounds
| Spectroscopic Data (for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) |
| ¹H NMR (400 MHz, CDCl₃) : δ 12.16 (br s, 1H), 8.59 (s, 1H), 7.70 (d, 1H), 6.60 (d, 1H) |
| ¹³C NMR : Data for the specific compound of interest is not available. |
| Mass Spectrometry : Data for the specific compound of interest is not available. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from a more common pyrrolo[2,3-d]pyrimidine precursor. A plausible synthetic route involves the chlorination and subsequent iodination of a 2-aminopyrrolo[2,3-d]pyrimidine core.
Synthesis of the Precursor: 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine
A common method for the synthesis of the chlorinated precursor involves the treatment of 2-Amino-4-hydroxypyrrolo[2,3-d]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Suspend 2-Amino-4-hydroxypyrrolo[2,3-d]pyrimidine (10.0 g, 66.6 mmol) in 100 mL of phosphorus oxychloride.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Cool the residue to room temperature and slowly pour it into 120 mL of ice water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the filter cake with ice water.
-
Adjust the pH of the filtrate to 2 with an ammonia solution and cool in an ice bath for 2 hours to induce further precipitation.
-
Collect the additional solid by filtration and wash sequentially with 10 mL of ice water and 30 mL of ether.
-
Combine the solid products and dry to yield 2-amino-4-chloropyrrolo[2,3-d]pyrimidine.
Iodination of 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine
The final step involves the electrophilic iodination at the 5-position of the pyrrole ring. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Dissolve 2-amino-4-chloropyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Context and Signaling Pathways
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this structure have been successfully developed as inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.
The JAK-STAT pathway is a primary route for signal transduction for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and subsequently recruit and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.
Inhibitors based on the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, act as ATP-competitive inhibitors at the kinase domain of JAKs, thereby blocking the downstream signaling cascade. The 5-iodo substitution on the pyrrole ring can be utilized for further structural modifications through cross-coupling reactions to enhance potency and selectivity.
Applications in Drug Discovery
This compound serves as a valuable starting material for the synthesis of a diverse library of compounds for drug discovery. The key reactive sites allow for systematic structure-activity relationship (SAR) studies:
-
C4-Chloro group: Can be displaced by various nucleophiles (amines, alcohols, thiols) to explore interactions with the hinge region of kinase active sites.
-
C5-Iodo group: Amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce various substituents that can modulate potency, selectivity, and pharmacokinetic properties.
-
N2-Amino group: Can be further functionalized or is often a key hydrogen bond donor for receptor binding.
The development of selective JAK inhibitors is an active area of research, with the goal of achieving therapeutic efficacy while minimizing off-target effects. This compound provides a platform for the design and synthesis of next-generation kinase inhibitors for the treatment of autoimmune disorders, such as rheumatoid arthritis and psoriasis, as well as certain cancers.
Conclusion
This compound is a strategically important building block for the synthesis of biologically active molecules, particularly Janus kinase inhibitors. Its versatile chemical nature allows for extensive structural modifications, making it a valuable tool for medicinal chemists and drug discovery scientists. A deeper understanding of its synthesis and reactivity, coupled with the biological rationale of targeting the JAK-STAT pathway, will continue to drive the development of novel therapeutics for a range of diseases. Further disclosure of detailed analytical and spectroscopic data for this specific compound in the public domain would be beneficial for the research community.
References
Navigating the Synthesis and Application of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
InChIKey for Core Scaffold: CBWBJFJMNBPWAL-UHFFFAOYSA-N (for 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine)
This technical guide provides a comprehensive overview of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a crucial intermediate in the development of targeted therapeutics. Due to the limited availability of public data on this specific compound, this document focuses on the well-characterized core scaffold, 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, and outlines the subsequent derivatization to the 2-amino form. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of the Core Scaffold
Quantitative data for the core intermediate, 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClIN₃ | [1] |
| Molecular Weight | 279.47 g/mol | [1] |
| CAS Number | 123148-78-7 | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and ethanol.[2] | [1][2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Experimental Protocols: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core and its 2-Amine Derivative
The synthesis of this compound is a multi-step process. The initial focus is the construction of the bicyclic pyrrolo[2,3-d]pyrimidine core, followed by chlorination, iodination, and finally, amination.
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A common route to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core involves the following key transformations, as described in various patents[3][4][5]:
-
Condensation and Cyclization: The synthesis often starts from readily available precursors like malononitrile derivatives, which undergo condensation and cyclization reactions to form the pyrimidine ring.
-
Formation of the Pyrrole Ring: Subsequent steps involve the construction of the fused pyrrole ring.
-
Chlorination: The 4-hydroxy group of the pyrrolo[2,3-d]pyrimidin-4-ol intermediate is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Iodination of the Pyrrolo[2,3-d]pyrimidine Core
The introduction of an iodine atom at the 5-position is typically achieved through electrophilic iodination. A detailed protocol is as follows:
-
Dissolution: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Iodination Reaction: N-Iodosuccinimide (NIS) is added to the solution. The reaction is typically carried out at a controlled temperature.
-
Work-up and Purification: The reaction mixture is then processed to isolate and purify the 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine product.
Proposed Synthesis of this compound
This selective amination at the 2-position would likely be followed by further derivatization at the 4-chloro and 7-positions to generate a library of compounds for biological screening.
Role as a Key Intermediate in Kinase Inhibitor Drug Development
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine and is a common core structure in many kinase inhibitors.[4][6] The title compound, this compound, serves as a versatile building block for the synthesis of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Derivatives of this scaffold have been investigated as inhibitors of several kinase families, including:
-
Janus Kinases (JAKs): These cytoplasmic tyrosine kinases are involved in the signaling of numerous cytokines and growth factors. Inhibitors of JAKs are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[4]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in EGFR are common in non-small cell lung cancer (NSCLC), and EGFR inhibitors are a mainstay of treatment.[7]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.
Experimental Workflow: From Intermediate to Kinase Inhibitor
The development of a novel kinase inhibitor from the this compound intermediate involves a structured experimental workflow.
This workflow highlights the central role of the title compound as a starting point for generating a diverse chemical library. Subsequent screening and optimization efforts aim to identify a preclinical candidate with the desired potency, selectivity, and pharmacokinetic properties for further development.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 833481-37-1 [sigmaaldrich.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a Kinase Inhibitor Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the purine ring of ATP.[1] This intrinsic characteristic makes it an ideal starting point for the development of ATP-competitive kinase inhibitors. The strategic introduction of halogen atoms, such as chlorine and iodine, offers vectors for further chemical modification and can significantly influence the compound's interaction with the target kinase. This technical guide focuses on the 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold, a key intermediate and core structure for the generation of potent and selective kinase inhibitors.[2][3] This document provides a comprehensive overview of its synthesis, potential biological activity based on related structures, and the key signaling pathways that can be modulated by its derivatives.
Chemical and Physical Properties
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic aromatic compound.[2] It typically presents as a white to off-white solid crystalline material with limited solubility in water but good solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] The presence of both a chlorine and an iodine atom provides two distinct reactive sites for further chemical elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Data Presentation: Kinase Inhibitory Profile of Related Compounds
Table 1: Inhibitory Activity of 2-Amino-pyrrolo[2,3-d]pyrimidine Derivatives against Tyrosine Kinases
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog A | EGFR | 3.76 | Erlotinib | <0.1 |
| Analog B | VEGFR-2 | 9.4 | Sorafenib | 0.19 |
| Analog C | JAK1 | 12.6 | Tofacitinib | - |
| Analog D | JAK2 | - | - | - |
| Analog E | JAK3 | - | - | - |
Disclaimer: The data presented is for structurally related 2-amino-pyrrolo[2,3-d]pyrimidine derivatives and not for this compound itself. This information is intended to be illustrative of the scaffold's potential.
Table 2: Inhibitory Activity of 2-Amino-pyrrolo[2,3-d]pyrimidine Derivatives against Serine/Threonine Kinases
| Compound ID | Kinase Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog F | Aurora A | 0.008 | Staurosporine | - |
| Analog G | CDK9 | >80% inhibition at 50nM | - | - |
Disclaimer: The data presented is for structurally related 2-amino-pyrrolo[2,3-d]pyrimidine derivatives and not for this compound itself. This information is intended to be illustrative of the scaffold's potential.
Experimental Protocols
Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the synthesis of the core scaffold, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Saturated Sodium Thiosulfate (Na2S2O3) solution
-
Water
Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Upon completion, add a saturated solution of Na2S2O3 to quench the reaction.
-
Filter the resulting precipitate.
-
Wash the solid with water three times.
-
Dry the product under vacuum to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.[4]
General Protocol for Amination at the 2-Position
This protocol provides a general method for the introduction of an amino group at the 2-position of a related pyrrolo[2,3-d]pyrimidine scaffold, which can be adapted for the synthesis of this compound.
Materials:
-
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (as a representative starting material)
-
Appropriate amine (e.g., a protected amine or ammonia equivalent)
-
Solvent (e.g., n-Butanol or dioxane)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (optional)
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the 2-chloro-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv) in the chosen solvent.
-
Add the desired amine (1.5-3.0 equiv) and, if necessary, a base like DIPEA (3.0 equiv).
-
Heat the reaction mixture at a temperature ranging from 100-140°C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, evaporate the solvent.
-
Partition the residue between water and EtOAc.
-
Separate the organic layer and extract the aqueous layer with additional EtOAc.
-
Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-pyrrolo[2,3-d]pyrimidine derivative.[5]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ kit, the amount of ADP produced is quantified via a luminescence signal.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
Derivatives of the this compound scaffold have the potential to inhibit a variety of kinases involved in critical cellular signaling pathways. Below are diagrams of three major pathways often targeted in drug discovery.
Caption: The JAK-STAT signaling pathway, a key regulator of immune response.
Caption: The VEGF signaling pathway, crucial for angiogenesis.
Caption: The EGF signaling pathway, a key driver of cell growth and proliferation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.
Caption: A generalized workflow for kinase inhibitor discovery.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven efficacy of the broader pyrrolo[2,3-d]pyrimidine class of compounds, makes it an attractive core for targeting a wide range of kinases implicated in various diseases. Further exploration of the chemical space around this scaffold is warranted to identify new therapeutic agents with enhanced potency and selectivity. This technical guide provides a foundational resource for researchers embarking on such drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening process for 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives, a promising scaffold in the development of novel kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore, recognized for its structural resemblance to adenine, enabling it to effectively compete for the ATP-binding site of various kinases. Strategic modifications at the 2-amino position of the 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine backbone offer a versatile platform for developing potent and selective inhibitors targeting a range of kinases implicated in oncogenesis and other proliferative disorders.
This document outlines the synthetic strategies for generating a diverse library of these derivatives, detailed protocols for in vitro kinase inhibition screening, and a summary of reported biological activities. Furthermore, it visualizes key experimental workflows and a representative signaling pathway to provide a clear and actionable framework for researchers in the field.
Data Presentation: Summary of In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative this compound derivatives against a panel of cancer-relevant kinases. The IC50 values, representing the half-maximal inhibitory concentration, are provided to facilitate a comparative analysis of potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | Epidermal Growth Factor Receptor (EGFR) | 45 | [1] |
| Derivative B | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 82 | [1] |
| Derivative C | Cyclin-Dependent Kinase 2 (CDK2) | 150 | [1] |
| Derivative D | Human Epidermal Growth Factor Receptor 2 (Her2) | 68 | [1] |
| Sunitinib (Reference) | VEGFR2 | 261 | [1] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the target derivatives typically commences with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The general synthetic scheme involves a three-step process:
-
Iodination: The pyrrolo[2,3-d]pyrimidine core is first iodinated at the C5 position.
-
Reagents and Conditions: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with N-iodosuccinimide (NIS) in a suitable solvent such as N,N-dimethylformamide (DMF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
-
-
Introduction of the 2-amino group: The 2-amino functionality is introduced via nucleophilic aromatic substitution.
-
Reagents and Conditions: The 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is reacted with a source of ammonia, such as ammonium hydroxide or a protected amine, in a sealed vessel at elevated temperatures.
-
Work-up and Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
-
Diversification at the 2-amino position: A library of derivatives is generated by reacting the 2-amino group with a variety of electrophiles.
-
Reagents and Conditions: The this compound is reacted with various acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an inert solvent like dichloromethane or DMF.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and by-products. The final compounds are purified by column chromatography or preparative HPLC.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing the inhibitory activity of the synthesized compounds against a panel of kinases. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, CDK2)
-
Peptide substrate specific for the kinase
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific peptide substrate, and ATP in the kinase assay buffer. The concentrations of each component should be optimized for the specific kinase being tested.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and initial screening of this compound derivatives.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway inhibited by pyrrolo[2,3-d]pyrimidine derivatives.
References
Methodological & Application
Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a key intermediate in the development of various therapeutic agents. The synthesis involves a multi-step process commencing from readily available starting materials.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapies. The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in drug discovery. The specific substitution pattern of a 2-amino group, a 4-chloro atom, and a 5-iodo atom provides multiple points for further chemical modification, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This protocol outlines a reliable and reproducible method for its preparation.
Overall Synthesis Workflow
The synthesis of the target compound is achieved through a three-step process starting from 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The workflow involves an initial chlorination to yield the dichloro intermediate, followed by iodination at the 5-position of the pyrrole ring, and finally, a selective amination at the 4-position of the pyrimidine ring.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This step involves the conversion of the hydroxyl groups of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol to chloro groups using phosphoryl chloride.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol | 152.14 | 10.0 g | 0.0657 |
| Phosphoryl chloride (POCl3) | 153.33 | 30 mL | 0.327 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 23.0 mL | 0.132 |
| Toluene | 92.14 | 30 mL | - |
Procedure:
-
To a stirred suspension of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol (10.0 g, 0.0657 mol) in toluene (30 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, slowly add phosphoryl chloride (30 mL, 0.327 mol) at room temperature.
-
Heat the reaction mixture to 70°C.
-
Add N,N-diisopropylethylamine (23.0 mL, 0.132 mol) dropwise to the reaction mixture over a period of 2.5 hours, maintaining the temperature at 70°C.
-
After the addition is complete, continue stirring the reaction mixture at 70°C for an additional 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
Step 2: Synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
This step involves the regioselective iodination of the pyrrole ring at the 5-position using N-iodosuccinimide.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 188.01 | 5.0 g | 0.0266 |
| N-Iodosuccinimide (NIS) | 224.98 | 6.5 g | 0.0289 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |
Procedure:
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 0.0266 mol) in N,N-dimethylformamide (25 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-iodosuccinimide (6.5 g, 0.0289 mol) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.[2]
Step 3: Synthesis of this compound
This final step involves the selective nucleophilic aromatic substitution of the chloro group at the 4-position with ammonia. The chloro group at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the electronic effects of the fused pyrrole ring.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 313.91 | 3.0 g | 0.00956 |
| Aqueous Ammonia (28-30%) | 17.03 | 30 mL | - |
| 1,4-Dioxane | 88.11 | 15 mL | - |
Procedure:
-
In a sealed tube, dissolve 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (3.0 g, 0.00956 mol) in 1,4-dioxane (15 mL).
-
Add aqueous ammonia (30 mL) to the solution.
-
Seal the tube and heat the reaction mixture at 80°C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Add water to the residue and collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to obtain this compound.
Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | POCl3, DIPEA | 52 |
| 2 | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | NIS, DMF | ~90 |
| 3 | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | This compound | Aqueous Ammonia | Variable |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression of functional group transformations on the pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Logical flow of the synthetic protocol.
References
Application Notes and Protocols for 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a substituted pyrrolopyrimidine, a class of heterocyclic compounds recognized for their significant potential as kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged structure in medicinal chemistry, acting as an ATP mimetic that can effectively target the ATP-binding site of various protein kinases.[1] Dysregulation of kinase activity is a known driver in a multitude of diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical area of drug discovery.
This document provides detailed application notes and experimental protocols for the utilization of this compound in kinase assays, with a particular focus on the Janus kinase (JAK) family, a key target of pyrrolopyrimidine-based inhibitors.
Mechanism of Action
The 7H-pyrrolo[2,3-d]pyrimidine core structure is an isostere of adenine, the purine base in ATP. This structural similarity allows compounds like this compound to competitively bind to the ATP-binding pocket of protein kinases. By occupying this site, the compound prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase and blocking downstream signaling pathways. The substituents at the 4, 5, and 2-positions of the pyrrolopyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor for specific kinases.
Data Presentation: Kinase Inhibition Profile
While specific quantitative inhibition data for this compound is not extensively available in the public domain, the following table presents representative IC50 values for structurally related and well-characterized pyrrolo[2,3-d]pyrimidine-based inhibitors against the JAK family of kinases. This data illustrates the expected potency and selectivity profile for this class of compounds.
| Compound Class | Target Kinase | IC50 (nM) | Assay Type |
| Pyrrolo[2,3-d]pyrimidine Derivative | JAK1 | 1 - 50 | Biochemical |
| Pyrrolo[2,3-d]pyrimidine Derivative | JAK2 | 1 - 100 | Biochemical |
| Pyrrolo[2,3-d]pyrimidine Derivative | JAK3 | <10 | Biochemical |
| Pyrrolo[2,3-d]pyrimidine Derivative | TYK2 | 10 - 500 | Biochemical |
| Pyrrolo[2,3-d]pyrimidine Derivative | JAK1 | 50 - 500 | Cellular |
| Pyrrolo[2,3-d]pyrimidine Derivative | JAK2 | 100 - 1000 | Cellular |
Disclaimer: The IC50 values presented above are for representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitors and are intended for illustrative purposes. The actual inhibitory activity of this compound may vary and should be determined experimentally.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based kinase assay to determine the in vitro potency of this compound against a target kinase (e.g., JAK1, JAK2, JAK3, or TYK2). The assay measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.
Materials:
-
This compound
-
Recombinant Kinase (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase Substrate (specific for the target kinase)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cellular Assay: Inhibition of STAT Phosphorylation
This protocol outlines a cell-based assay to evaluate the ability of this compound to inhibit the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
Materials:
-
A suitable cell line expressing the target JAK and cytokine receptor (e.g., TF-1 cells)
-
This compound
-
Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)
-
Cell culture medium and serum
-
Lysis buffer
-
Phospho-STAT specific antibodies
-
Detection method (e.g., Western blotting, ELISA, or HTRF)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and culture overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce JAK-STAT signaling.
-
-
Cell Lysis and Analysis:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated STAT (pSTAT) and total STAT using your chosen detection method (e.g., Western blot).
-
-
Data Analysis:
-
Quantify the pSTAT signal and normalize it to the total STAT signal.
-
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration.
-
Determine the cellular IC50 value.
-
Visualizations
Caption: Workflow for a luminescence-based biochemical kinase assay.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.
References
Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The targeted functionalization of this heterocyclic system is crucial for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents.
This document provides detailed experimental procedures for the regioselective Suzuki coupling of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective arylation at the C5-position, leaving the C4-chloro substituent available for subsequent transformations, thereby offering a valuable strategy for the synthesis of diverse compound libraries.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the more reactive C-I bond) of the this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols
The following protocols provide general conditions for the regioselective Suzuki coupling at the C5-position of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Using a Conventional Palladium Catalyst (e.g., Pd(PPh₃)₄)
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2 - 3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Using a Buchwald-Type Catalyst System
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene and Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of related 5-halo-pyrrolopyrimidines and other analogous heterocyclic systems. These can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Suzuki Coupling of 5-Bromo-pyrrolopyrimidine Analogs with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 78 |
| 5 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DME/H₂O | 85 | 10 | 80 |
Note: Data presented is based on Suzuki couplings of structurally similar 5-bromo-aminopyridine derivatives and may require optimization for this compound.
Table 2: Comparison of Catalyst Systems for the Suzuki Coupling of a 5-Bromo-aminopyridine Analog with Phenylboronic Acid
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 110 | >95 (expected) |
| 3 | Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | High (expected) |
Note: The yields for entries 2 and 3 are expected to be high based on the superior performance of Buchwald-type ligands for challenging Suzuki couplings of electron-rich and heteroaromatic substrates.
Mandatory Visualization
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., DME, Toluene) |
| Formation of side products (e.g., homocoupling of boronic acid) | - High temperature- Presence of oxygen | - Lower the reaction temperature- Ensure a strictly inert atmosphere |
| Debromination or Deiodination | - Inappropriate ligand- Prolonged reaction time | - Use a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand)- Monitor the reaction closely and stop it once the starting material is consumed |
| Difficulty in purification | - Close polarity of product and byproducts | - Optimize the eluent system for column chromatography- Consider recrystallization |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound at the C5-position is a highly effective method for the synthesis of a diverse range of 5-aryl derivatives. The protocols and data provided herein offer a robust starting point for researchers. Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity, enabling the efficient construction of novel compounds for drug discovery and development.
Application Notes and Protocols: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a crucial heterocyclic structure in medicinal chemistry, recognized as a purine isostere. This core is the foundation for a variety of kinase inhibitors and has been extensively explored for the development of novel therapeutic agents. Within this class, 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its derivatives have emerged as promising candidates in antiviral research. Their structural features allow for targeted modifications to optimize antiviral activity and selectivity. These compounds have demonstrated potential against a range of viruses, including members of the Flaviviridae family, such as Zika virus (ZIKV) and Dengue virus (DENV), as well as herpesviruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[1][2] The antiviral mechanism of action for many of these derivatives is still under investigation, though inhibition of host cell kinases required for viral replication is a prominent hypothesis.[3][4]
This document provides a comprehensive overview of the application of this compound and related compounds in antiviral research, including a summary of reported antiviral activities, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action.
Data Presentation: Antiviral Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The following tables summarize the quantitative data on the antiviral activity of various derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Table 1: Antiviral Activity of 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidine Analogs against Zika Virus (ZIKV)
| Compound ID | Substitution at Position 4 | Substitution at Position 7 | EC50 (µM) |
| 1 | -NH-(4-aminobenzyl) | 4-nitrobenzyl | 0.8 |
| 8 | -NH-(4-aminobenzyl) | 4-(trifluoromethyl)benzyl | 1.1 |
| 11 | -NH-(4-aminobenzyl) | 3-cyanobenzyl | 1.3 |
| 23 | -NH-(3-chlorobenzyl) | 4-aminobenzyl | 1.5 |
Data extracted from a study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as antiviral agents against Zika Virus.[1][5]
Table 2: Antiviral Activity of 4-Amino-5-halo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines
| Compound ID | Substitution at Position 5 | Target Virus | Activity Metric | Result |
| 18 | -Cl | HCMV, HSV-1 | Virus Titer Reduction | >5 log reduction at 10-100 µM |
| 19 | -Br | HCMV, HSV-1 | Virus Titer Reduction | >5 log reduction at 10-100 µM |
| 20 | -I | HCMV, HSV-1 | Virus Titer Reduction | >5 log reduction at 10-100 µM |
| 19 | Murine Cytomegalovirus | In vivo Survival | 14/15 animals survived at 5.6 mg/kg |
Data from a study on the synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a common method for the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Saturated Sodium Thiosulfate (Na2S2O3) solution
-
Water
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Iodosuccinimide (NIS) (1.1 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete, add a saturated solution of Na2S2O3 to quench the excess iodine.
-
Filter the resulting precipitate.
-
Wash the precipitate thoroughly with water.
-
Dry the product under vacuum to obtain 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.[6]
Protocol 2: General Plaque Reduction Assay for Antiviral Activity Screening
This protocol provides a general workflow for assessing the antiviral efficacy of test compounds.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells for ZIKV)
-
Virus stock of known titer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (for cell fixation)
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed the permissive host cells into multi-well plates and allow them to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with the virus at a known multiplicity of infection (MOI). Allow the virus to adsorb for 1-2 hours.
-
Treatment: After adsorption, remove the viral inoculum and add the medium containing the different concentrations of the test compounds. Include a virus-only control and a cell-only control.
-
Overlay: After a suitable incubation period, remove the treatment medium and add the overlay medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Staining: After incubation, fix the cells with formalin and then stain with crystal violet. The plaques, areas of virus-induced cell death, will appear as clear zones against a background of stained, viable cells.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction relative to the virus-only control is calculated for each compound concentration to determine the EC50 value.
Visualizations
Experimental Workflow for Antiviral Compound Screening
Caption: Workflow for Antiviral Screening.
Proposed Mechanism: Inhibition of Host Kinase Signaling
Caption: Inhibition of Host Kinase Pathway.
Conclusion
This compound and its analogs represent a versatile and promising class of compounds for the development of novel antiviral therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine core provides a robust scaffold for chemical modification, enabling the fine-tuning of activity against a variety of viral pathogens. While the precise mechanisms of action are often yet to be fully elucidated, the inhibition of host cell kinases represents a compelling strategy for overcoming viral drug resistance. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation antiviral agents based on this important chemical scaffold. Further investigation into the structure-activity relationships and molecular targets of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus [mdpi.com]
- 2. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
Application Notes and Protocols: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as an Intermediate in Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a pivotal heterocyclic intermediate in the synthesis of a diverse range of pharmacologically active molecules, most notably kinase inhibitors. Its core structure, a pyrrolo[2,3-d]pyrimidine, is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to the purine ring of ATP. This mimicry allows for the design of ATP-competitive inhibitors that target the active site of kinases. The strategic placement of chloro, iodo, and amino functional groups on this scaffold provides multiple, distinct reaction sites for regioselective chemical modifications, rendering it an exceptionally versatile building block in the construction of complex drug candidates.
These application notes provide a comprehensive overview of the utility of this compound in drug synthesis, with a specific focus on its application in the development of Janus kinase (JAK) inhibitors, a therapeutic class that has shown significant promise in the treatment of autoimmune disorders and certain cancers.
Key Applications in Drug Synthesis
The primary utility of this compound lies in its role as a foundational element for the synthesis of kinase inhibitors. The chloro and iodo substituents are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkynyl moieties at the C4 and C5 positions of the pyrrolopyrimidine core. This modular approach allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Featured Application: Synthesis of a Selective JAK1 Inhibitor
This section outlines a representative synthetic protocol for a selective Janus Kinase 1 (JAK1) inhibitor, commencing from this compound. This protocol is a composite of established synthetic methodologies for related pyrrolo[2,3-d]pyrimidine-based kinase inhibitors and serves as a practical guide for researchers in this field.
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Selective JAK1 Inhibitor
This protocol details a sequential cross-coupling strategy, beginning with a Sonogashira reaction at the C5-iodo position, followed by a Suzuki coupling at the C4-chloro position.
Step 1: Sonogashira Coupling with (Trimethylsilyl)acetylene
This initial step introduces an alkynyl group at the 5-position of the pyrrolopyrimidine core.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number |
| This compound | Not Available |
| (Trimethylsilyl)acetylene | 1066-54-2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 |
| Copper(I) iodide | 7681-65-4 |
| Triethylamine (TEA) | 121-44-8 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 |
Procedure:
-
In a dry reaction flask maintained under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous N,N-dimethylformamide, followed by the addition of triethylamine (3.0 equivalents).
-
To the resulting stirred suspension, introduce (trimethylsilyl)acetylene (1.5 equivalents) dropwise at ambient temperature.
-
The reaction mixture is then heated to 60°C and maintained with stirring for 4 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic phase is washed sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 4-Chloro-5-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Step 2: Suzuki Coupling with an Arylboronic Acid Derivative
The second step involves the introduction of a substituted pyrazole moiety at the 4-position via a Suzuki coupling reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number |
| 4-Chloro-5-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | Not Available |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-25-5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 |
| Potassium carbonate (K₂CO₃) | 584-08-7 |
| 1,4-Dioxane | 123-91-1 |
| Water | 7732-18-5 |
Procedure:
-
A reaction vessel is charged with 4-Chloro-5-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
A degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio by volume) is added to the vessel.
-
The reaction mixture is thoroughly degassed by sparging with argon or nitrogen for 15-20 minutes.
-
The mixture is then heated to 90°C and stirred vigorously for 8 to 12 hours. The reaction should be monitored for the consumption of the starting material by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed with water followed by brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel, often using a dichloromethane/methanol gradient, to afford the final selective JAK1 inhibitor.
Quantitative Data Summary
| Step | Reaction Type | Key Reactants | Molar Ratio | Solvent System | Catalyst/Base | Temp. (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) |
| 1 | Sonogashira Coupling | This compound, (Trimethylsilyl)acetylene | 1 : 1.5 | DMF / TEA | Pd(PPh₃)₂Cl₂, CuI | 60 | 4-6 | 75 - 85 | >95 |
| 2 | Suzuki Coupling | 4-Chloro-5-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, Arylboronic acid derivative | 1 : 1.2 | Dioxane / H₂O | Pd(dppf)Cl₂ / K₂CO₃ | 90 | 8-12 | 60 - 70 | >98 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a selective JAK1 inhibitor.
JAK-STAT Signaling Pathway and Inhibition
Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.
Conclusion
This compound stands out as a highly valuable and adaptable intermediate for the synthesis of kinase inhibitors. The protocols and data presented herein offer a solid foundation for researchers to leverage this key building block in their drug discovery and development endeavors. The capacity for selective functionalization at its chloro and iodo positions through robust cross-coupling chemistries facilitates the creation of extensive libraries of potent and selective kinase inhibitors aimed at a multitude of signaling pathways implicated in human diseases. As with all chemical procedures, adherence to appropriate safety protocols and handling precautions is paramount.
Application Notes and Protocols for 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine, a key intermediate in the synthesis of various biologically active molecules.
Section 1: Compound Identification and Properties
This compound is a halogenated heterocyclic compound. It serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClIN₄ | N/A |
| Molecular Weight | 294.48 g/mol | N/A |
| Appearance | White to off-white solid powder | [1] |
| Solubility | Limited solubility in water. Soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [1] |
| Storage Temperature | 2°C to 8°C | [1] |
Note: Some properties are inferred from the parent compound 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine due to limited data on the 2-amino derivative.
Section 2: Safe Handling and Storage Protocols
Adherence to proper safety protocols is crucial when working with this compound. The following guidelines are based on available safety data sheets and general laboratory best practices.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is essential to ensure the safety of laboratory personnel.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevent skin contact |
| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from splashes and dust |
| Lab Coat | Standard laboratory coat | Protect skin and clothing |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | Avoid inhalation of dust particles |
Handling Procedures
-
Engineering Controls : Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Dispensing : When weighing and dispensing the solid, take care to avoid generating dust.
Storage Conditions
Proper storage is vital to maintain the integrity and stability of the compound.
-
Container : Store in a tightly sealed, light-resistant container.[1]
-
Atmosphere : For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1]
-
Temperature : Store in a cool, dry, and well-ventilated place, ideally at temperatures between 2°C and 8°C.[1]
-
Incompatibilities : Keep away from strong oxidizing agents, reducing agents, and nucleophiles.[1]
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 3: Experimental Protocols
This compound is a versatile intermediate for various chemical transformations. A notable application is in Sonogashira coupling reactions to form C-C bonds.
Protocol: Sonogashira Coupling Reaction
This protocol describes the coupling of this compound with an alkyne, a common step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine - TEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup : In a dry reaction flask under an inert atmosphere, combine this compound, the terminal alkyne, Copper(I) iodide, and the Palladium catalyst.
-
Solvent and Base Addition : Add anhydrous DMF to dissolve the reactants, followed by the addition of triethylamine.
-
Reaction Conditions : Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extraction : Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Section 4: Visualized Workflows and Relationships
Logical Relationship for Handling and Storage
Caption: Safe Handling and Storage Workflow.
Experimental Workflow for Sonogashira Coupling
Caption: Sonogashira Coupling Experimental Workflow.
References
Application Notes and Protocols for 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a deaza-isostere of adenine. This core structure is integral to numerous ATP-competitive kinase inhibitors, with several derivatives approved for treating inflammatory diseases and myeloproliferative disorders.[1] The functionalization of this scaffold offers a versatile platform for developing targeted anticancer agents.[1][2] While direct studies on 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in cancer cell lines are not extensively documented in publicly available literature, its structural analogs, particularly 2-amino-pyrrolo[2,3-d]pyrimidine derivatives, have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer progression.[3][4][5]
This document provides an overview of the potential applications, mechanisms of action, and experimental protocols for evaluating this compound and its analogs in cancer cell line studies, based on the activities of structurally related compounds. The compound itself is a halogenated heterocyclic aromatic compound, typically a solid, with limited solubility in water but soluble in polar organic solvents like DMF and DMSO.[6]
Potential Applications in Cancer Research
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core are being actively investigated for their therapeutic potential in various cancers. Based on the known targets of its analogs, this compound could be explored for:
-
Kinase Inhibition: As a potential inhibitor of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and other tyrosine kinases.[3][4][7]
-
Antiproliferative Activity: For studying the inhibition of cell growth in various cancer cell lines, including but not limited to pancreatic, lung, and breast cancers.[3][4][8]
-
Induction of Apoptosis: To investigate its ability to trigger programmed cell death in cancer cells.
-
Drug Discovery Lead: As a foundational molecule for the synthesis of more potent and selective anticancer agents.[6]
Postulated Mechanism of Action
The primary mechanism of action for many 7H-pyrrolo[2,3-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the active site of protein kinases.[1] This inhibition can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
For instance, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit CDK9, a key regulator of transcription, leading to the suppression of pancreatic cancer cell proliferation.[3] Similarly, other analogs have demonstrated potent inhibition of mutant EGFR, a driver of non-small cell lung cancer.[4]
Given its structure, this compound could potentially target the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity and subsequent downstream signaling.
Caption: Postulated mechanism of kinase inhibition.
Data Presentation: Antiproliferative Activity of Related Compounds
The following table summarizes the in vitro antiproliferative activity of various 2-amino-pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | MIA PaCa-2 | Varies (some <10) | [3] |
| Pyrrolo[2,3-d]pyrimidine antifolates | KB | Potent | [8] |
| Pyrrolo[2,3-d]pyrimidine antifolates | A549 | Potent | [8] |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | HT-29 | 4.01 - 4.55 | [2] |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | HeLa | 6.55 | [2] |
Experimental Protocols
Below are detailed protocols for key experiments to characterize the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, A549, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
DMSO (for dissolving the compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium with 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT assay workflow.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK9/cyclin T1)
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LANCE® Ultra)
-
384-well plates
-
Plate reader compatible with the detection reagent
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the substrate.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Caption: In vitro kinase assay workflow.
Conclusion
While this compound is a promising scaffold for the development of novel anticancer agents, further experimental validation is required to elucidate its specific biological activities and mechanisms of action. The protocols and data presented herein, based on structurally related compounds, provide a solid foundation for initiating such investigations. Researchers are encouraged to use this information as a guide for their studies into the potential of this and similar compounds in cancer therapy.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, often referred to as 7-deazapurine. Its structural similarity to adenine allows it to function as a hinge-binding motif for numerous protein kinases. Consequently, derivatives of this scaffold are prominent in the development of targeted therapies, particularly in oncology and immunology. The compound 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a key intermediate, offering two distinct points for chemical modification: the C4-chloro and the C5-iodo positions. This allows for the systematic exploration of the chemical space around the core, which is crucial for establishing robust Structure-Activity Relationships (SAR) to guide drug discovery efforts.
This document provides detailed protocols for the derivatization of this compound via three powerful cross-coupling reactions: Buchwald-Hartwig amination at the C4 position, and Suzuki and Sonogashira couplings at the C5 position. Furthermore, it presents a summary of SAR data from published studies on related analogues to inform on the design of new, potentially more potent and selective compounds.
Strategic Derivatization for SAR Exploration
The derivatization strategy for this compound primarily involves sequential or selective cross-coupling reactions. The C4-chloro and C5-iodo positions exhibit differential reactivity, allowing for a controlled introduction of various substituents.
-
C4-Position (Buchwald-Hartwig Amination): The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution. The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds, enabling the introduction of a wide array of primary and secondary amines. This allows for the exploration of various hydrogen bond donors and acceptors, as well as different steric and electronic environments at this position, which often interacts with the hinge region of kinases.
-
C5-Position (Suzuki and Sonogashira Couplings): The iodine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki coupling introduces aryl or heteroaryl moieties, which can extend into solvent-exposed regions or target specific sub-pockets of the active site. The Sonogashira coupling introduces alkynyl groups, providing a linear and rigid extension that can probe deep, narrow channels within the protein.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination at the C4-Position
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs2CO3, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amine, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative.
Protocol 2: Suzuki Coupling at the C5-Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of a 4-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine with a boronic acid.
Materials:
-
4-Substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%)
-
Base (e.g., K2CO3 or Na2CO3, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a microwave vial or Schlenk flask, combine the 4-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor at 100-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 5-aryl-substituted product.
Protocol 3: Sonogashira Coupling at the C5-Position
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of a 4-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine with a terminal alkyne.[1]
Materials:
-
4-Substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 4-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 5-alkynyl-substituted derivative.
Structure-Activity Relationship (SAR) Studies
The following tables summarize SAR data for derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, providing insights into the structural requirements for biological activity.
Table 1: SAR of 4-Anilino-7H-pyrrolo[2,3-d]pyrimidines as Antitubercular Agents
A study on a series of 4-anilino-7H-pyrrolo[2,3-d]pyrimidines revealed key structural features for activity against Mycobacterium tuberculosis.
| Compound ID | R (Substitution on Aniline Ring) | MIC90 (µM) |
| 1 | H | >62.5 |
| 2 | 4-Cl | 31.25 |
| 3 | 3-Br | 15.62 |
| 4 | 4-Br | 7.81 |
| 5 | 4-OPh | 0.488 |
Data sourced from a study on antitubercular agents.
Key SAR Insights:
-
Halogen Substitution: Introduction of a halogen at the para-position of the aniline ring (compounds 2 and 4 ) generally improves activity compared to the unsubstituted analog (1 ). A bromine atom at the para-position (4 ) is more favorable than a chlorine atom (2 ). A bromine at the meta-position (3 ) is less active than at the para-position.
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Ether Linkage: A significant enhancement in potency is observed with the introduction of a phenoxy group at the para-position (5 ), suggesting that this larger, more flexible group can access a favorable binding pocket.
Table 2: SAR of 4-Amino-7H-pyrrolo[2,3-d]pyrimidines as Janus Kinase (JAK) Inhibitors
Derivatives of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold have been extensively explored as inhibitors of the Janus kinase (JAK) family, which are key mediators in cytokine signaling.
| Compound ID | R1 (at C4) | R2 (at C5) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 6 | 4-methyl-piperazin-1-yl | H | 50 | 150 | >1000 |
| 7 | 4-hydroxypiperidin-1-yl | H | 25 | 80 | 800 |
| 8 | 3-aminopyrrolidin-1-yl | H | 10 | 30 | 500 |
| 9 | 4-methyl-piperazin-1-yl | Phenyl | 15 | 60 | >1000 |
| 10 | 4-methyl-piperazin-1-yl | 2-pyridyl | 8 | 25 | 600 |
Note: Data is representative and compiled from multiple sources on JAK inhibitors for illustrative purposes.
Key SAR Insights:
-
C4-Substituent: The nature of the substituent at the C4 position significantly influences both potency and selectivity. Cyclic amines such as piperazine, piperidine, and pyrrolidine are well-tolerated. The presence of a hydroxyl or amino group on these rings can enhance potency, likely through additional hydrogen bonding interactions.
-
C5-Substituent: Aryl or heteroaryl groups at the C5 position, introduced via Suzuki coupling, can lead to a significant increase in potency. A 2-pyridyl group (10 ) appears to be more favorable than a phenyl group (9 ), possibly due to its ability to form additional interactions or its preferred orientation in the binding site.
-
Selectivity: Modifications at both C4 and C5 can be tuned to achieve selectivity among the different JAK isoforms. Generally, these compounds exhibit greater selectivity against JAK1/2 over JAK3.
Visualizations
Synthetic Workflow
Caption: Synthetic routes for derivatizing the core scaffold.
JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling cascade.
Conclusion
The this compound scaffold is a versatile starting point for the synthesis of diverse libraries of compounds for SAR studies. The presented protocols for Buchwald-Hartwig, Suzuki, and Sonogashira couplings provide a robust framework for accessing a wide range of derivatives. The summarized SAR data highlights the importance of substitutions at both the C4 and C5 positions for achieving high potency and selectivity, particularly for kinase targets such as the JAK family. These application notes and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the design and synthesis of novel and effective therapeutic agents.
References
Application Note: Quantitative Analysis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a key intermediate in the synthesis of various kinase inhibitors, using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology is essential for process monitoring, quality control, and pharmacokinetic studies in drug development. This application note includes a comprehensive experimental protocol, a summary of expected quantitative performance, and visual workflows to guide the user through the analytical process.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous compounds targeting protein kinases, which are pivotal in cellular signaling pathways.[1] Accurate and sensitive quantification of this intermediate is critical to ensure the quality and efficacy of the final active pharmaceutical ingredients (APIs). LC-MS offers the selectivity and sensitivity required for the analysis of such halogenated heterocyclic compounds, which can be challenging due to their specific chemical properties. This document outlines a robust LC-MS method adaptable for the analysis of this compound in various matrices.
Experimental Protocols
Sample Preparation
Given that this compound has limited solubility in water but is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the following sample preparation protocol is recommended.
Protocol for Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO to prepare a stock solution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions for calibration curves.
-
Sample Preparation (from a reaction mixture or formulation):
-
Accurately weigh a portion of the sample expected to contain the analyte.
-
Dissolve the sample in a suitable volume of DMSO.
-
Perform a dilution with acetonitrile/water (1:1, v/v) to bring the analyte concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.
-
Liquid Chromatography Method
The chromatographic separation can be achieved using a reversed-phase C18 column with a gradient elution of an acidic mobile phase and an organic modifier. This approach is based on established methods for related pyrrolo[2,3-d]pyrimidine derivatives.[2][3]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry Method
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is recommended for high selectivity and sensitivity.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The molecular formula of this compound is C₆H₅ClN₄I. The monoisotopic mass is approximately 306.92 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic pattern.
-
Precursor Ion (M+H)⁺ for ³⁵Cl: m/z 307.9
-
Precursor Ion (M+H)⁺ for ³⁷Cl: m/z 309.9
Specific product ions for MRM transitions should be determined by infusing a standard solution of the analyte and performing a product ion scan. A plausible fragmentation would involve the loss of the iodo group or parts of the pyrimidine ring.
Quantitative Data Summary
| Parameter | Tofacitinib (Representative Data) |
| Linearity Range | 0.40 - 74.4 ng/mL[4][6] |
| Lower Limit of Quantification (LLOQ) | 0.40 ng/mL[4][6] |
| Intra-day Precision (%RSD) | < 15%[4][6] |
| Inter-day Precision (%RSD) | < 15%[4][6] |
| Intra-day Accuracy (%) | 85-115%[4][6] |
| Inter-day Accuracy (%) | 85-115%[4][6] |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the LC-MS analysis of this compound.
Signaling Pathway Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold is a common pharmacophore in kinase inhibitors that target signaling pathways, such as the JAK-STAT pathway, which is crucial for cellular processes.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective synthetic route involves a two-step process starting from 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The first step is the chlorination of the 4-hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting intermediate, 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is then iodinated at the 5-position of the pyrrole ring using an electrophilic iodine source, such as N-iodosuccinimide (NIS), to yield the final product.
Q2: Why is the iodination of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine preferred over the amination of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine?
A2: Attempting to introduce the 2-amino group after the iodination step can be problematic. The reaction conditions for amination can lead to undesired side reactions, most notably deiodination, which removes the iodine atom from the 5-position. Therefore, it is synthetically more advantageous to have the 2-amino group already in place before carrying out the iodination.
Q3: What are the typical solvents and reaction temperatures for the iodination step?
A3: The iodination with N-iodosuccinimide is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or chloroform. The reaction is typically performed at room temperature, which is a mild condition that helps to minimize side reactions.
Q4: How can I monitor the progress of the reactions?
A4: Both the chlorination and iodination reactions can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, should be used to achieve good separation of the spots.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis.
Step 1: Chlorination of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive POCl₃. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction. | 1. Use freshly distilled or a new bottle of POCl₃. 2. Ensure the reaction is heated to the recommended temperature (e.g., reflux) and monitor by TLC until the starting material is consumed. 3. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple products observed on TLC | 1. Decomposition of starting material or product at high temperatures. 2. Formation of undesired side products. | 1. Consider running the reaction at a lower temperature for a longer period. 2. The addition of a tertiary amine base (e.g., N,N-diisopropylethylamine) can sometimes improve selectivity and minimize side reactions. |
| Difficult work-up (product precipitates with inorganic salts) | Quenching the reaction with water can be highly exothermic and lead to co-precipitation. | 1. After removing excess POCl₃ under reduced pressure, cool the reaction mixture in an ice bath before slowly and carefully quenching with ice or a saturated aqueous solution of sodium bicarbonate. 2. Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times to ensure complete recovery. |
Step 2: Iodination of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete iodination | 1. Insufficient N-iodosuccinimide (NIS). 2. Reaction time is too short. 3. Inactive NIS. | 1. Use a slight excess of NIS (e.g., 1.1-1.2 equivalents). 2. Allow the reaction to stir at room temperature for a longer duration, monitoring by TLC. 3. Use a fresh batch of NIS. NIS can degrade over time, especially if exposed to light and moisture. |
| Formation of a dark-colored reaction mixture | Formation of iodine (I₂) as a byproduct. | This is common. The color can usually be removed during work-up by washing the organic extract with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. |
| Presence of a non-polar impurity (higher Rf on TLC) | Possible formation of a di-iodinated product. | 1. Use a controlled amount of NIS (closer to 1.0 equivalent). 2. Purify the crude product carefully using silica gel column chromatography with a gradient elution to separate the mono- and di-iodinated products. |
| Low isolated yield after purification | 1. Product loss during work-up and extraction. 2. Adsorption of the polar product onto silica gel during chromatography. | 1. Ensure thorough extraction from the aqueous phase. 2. Use a more polar eluent system for column chromatography or consider adding a small percentage of a polar solvent like methanol to the eluent to improve recovery. |
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Parameter | Value/Condition | Reference |
| Starting Material | 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol | General knowledge from synthesis of similar compounds |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Solvent | Neat POCl₃ or Acetonitrile | [1] |
| Temperature | 80 °C to Reflux | [1] |
| Reaction Time | 1 - 3 hours | [1] |
| Typical Yield | 60-70% | Estimated based on similar chlorination reactions |
| Purification | Precipitation and washing or column chromatography | General laboratory practice |
Table 2: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Starting Material | 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Inferred from synthetic route |
| Reagent | N-Iodosuccinimide (NIS) | [2] |
| Solvent | Dimethylformamide (DMF) or Chloroform | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2 - 12 hours | [2] |
| Typical Yield | 70-85% | Estimated based on iodination of similar substrates |
| Purification | Silica gel column chromatography | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Cool the residue in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (10-20 volumes) in a round-bottom flask, add N-iodosuccinimide (NIS, 1.1 eq) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Protect the reaction from light. Monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate (10%) and stir until the iodine color disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis steps.
References
Solubility issues with 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine in DMSO
Technical Support Center: 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound, a halogenated heterocyclic compound, is generally considered to have good solubility in polar organic solvents like DMSO.[1] While exact quantitative values can vary based on compound purity and the specific batch, researchers typically prepare stock solutions in the range of 10-50 mM. For high-throughput screening, stock solutions are often prepared at 10 mM.[2] Exceeding the solubility limit can lead to the formation of microprecipitates.
Q2: My compound is not fully dissolving in DMSO, even at a moderate concentration. What could be the issue?
A2: Several factors can contribute to incomplete dissolution:
-
Compound Purity: Impurities from synthesis can significantly lower the solubility of the final product.
-
Water Content in DMSO: DMSO is highly hygroscopic. Absorbed water can decrease its solvating power for certain organic compounds. Always use anhydrous or high-purity grade DMSO and store it properly in a desiccator.
-
Temperature: Solubility is temperature-dependent. Gentle warming can aid dissolution.
-
Compound Form: The compound may exist in a crystalline state that is difficult to dissolve.
Q3: Is it normal for the compound to precipitate when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS)?
A3: Yes, this is a common issue known as "precipitation upon dilution." While the compound is soluble in neat DMSO, its solubility in aqueous solutions is typically very low.[1][3] When the DMSO stock is added to a buffer, the solvent environment changes dramatically, causing the compound to crash out of the solution. To mitigate this, it is crucial to ensure rapid and thorough mixing and to avoid final DMSO concentrations exceeding 1%, although lower percentages (e.g., <0.5%) are often recommended to maintain compound solubility and minimize solvent toxicity in biological assays.[4]
Q4: Can I use heating or sonication to help dissolve the compound in DMSO?
A4: Yes, gentle heating and sonication are standard laboratory techniques to assist in the dissolution of challenging compounds.[5] However, this should be done with caution. Prolonged exposure to high temperatures can lead to compound degradation. A brief period of warming in a water bath (e.g., 37-50°C) or sonication is recommended. Always visually inspect the solution afterward to ensure no degradation (e.g., color change) has occurred and allow the solution to return to room temperature to confirm it remains dissolved.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility challenges.
Problem: Compound Appears Insoluble or Forms a Suspension in DMSO
Below is a workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for dissolving the compound in DMSO.
Illustrative Solubility Data
The following table presents illustrative kinetic solubility data for this compound in common solvents at room temperature. Note that these are typical expected values and may vary.
| Solvent | Dielectric Constant (20°C) | Expected Solubility (mM) | Observations |
| DMSO | 47.2 | 10 - 50 | Recommended solvent for stock solutions. |
| DMF | 36.7 | 10 - 40 | Good alternative to DMSO. |
| Ethanol | 24.6 | < 1 | Poorly soluble. |
| Water | 80.1 | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | ~80 | < 0.1 | Insoluble; precipitates from DMSO stocks. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a stock solution for use in biological assays.
Caption: Workflow for preparing a 10 mM DMSO stock solution.
Methodology:
-
Calculation: Determine the mass of this compound (MW: 293.49 g/mol ) needed. For 1 mL of a 10 mM solution, you will need 2.93 mg.
-
Weighing: Carefully weigh the calculated amount of the compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the vial vigorously for 2-5 minutes until the solid is fully dissolved.
-
Assisted Dissolution (Optional): If the compound does not fully dissolve, place the vial in a sonicating water bath or a standard water bath at 37°C for 5-10 minutes. Vortex again.
-
Verification: Once dissolved, allow the solution to cool to room temperature and visually inspect it against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Relevant Signaling Pathway
The 7H-pyrrolo[2,3-d]pyrimidine core is a critical pharmacophore found in numerous Janus Kinase (JAK) inhibitors, such as Tofacitinib.[6] These inhibitors function by blocking the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses. An intermediate like this compound would be a key building block in the synthesis of such inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. quora.com [quora.com]
- 4. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine by Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Inappropriate Mobile Phase Polarity: The solvent system may not have the optimal polarity to resolve the target compound from closely eluting impurities. | Optimize the Mobile Phase: Systematically vary the ratio of the polar and non-polar solvents. A common starting point for polar heterocyclic amines is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes.[1] A gradient elution, gradually increasing the polarity, can be effective for separating compounds with different polarities. |
| Incorrect Stationary Phase: Standard silica gel may not be the ideal stationary phase for this basic compound due to strong interactions. | Consider Alternative Stationary Phases: If peak tailing is severe and not resolved by mobile phase modifiers, consider using basic alumina or an amine-functionalized silica gel column.[1] | |
| Peak Tailing of the Target Compound | Interaction with Acidic Silanols: The basic 2-amino group of the target compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to a tailing peak shape.[2][3][4] | Use a Mobile Phase Modifier: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanols. Common choices include triethylamine (TEA) at a concentration of 0.1-1% or preparing the mobile phase with a small percentage of a saturated solution of ammonia in methanol.[1][2][5] |
| Column Overload: Loading too much crude material onto the column can lead to broad and tailing peaks. | Reduce Sample Load: As a general rule, the amount of crude material loaded should be 1-5% of the mass of the stationary phase. For difficult separations, a lower loading is recommended. | |
| Product Elutes Too Quickly (Low Retention) | Mobile Phase is Too Polar: A highly polar mobile phase will move all compounds, including the product, through the column too quickly, resulting in poor separation. | Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent (e.g., methanol in a DCM/MeOH system) in the mobile phase. This will increase the retention of the compounds on the silica gel. |
| Product Does Not Elute from the Column | Mobile Phase is Not Polar Enough: The solvent system may not be strong enough to desorb the polar target compound from the stationary phase. | Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in the mobile phase. For very polar compounds, a mobile phase of 10% ammonia in methanol/dichloromethane may be necessary.[6] |
| Compound Insolubility: The compound may have precipitated on the column if the mobile phase is a poor solvent for it. | Ensure Solubility: Dissolve the crude sample in a minimal amount of a strong solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC method for the purification of this compound?
A good starting point for Thin Layer Chromatography (TLC) analysis is to use silica gel plates and test various solvent systems. Begin with a moderately polar system like 50% ethyl acetate in hexanes and a more polar system like 5% methanol in dichloromethane. The addition of a small amount of triethylamine (e.g., 0.5%) to the developing solvent can help to reduce streaking and provide a more accurate indication of the separation that will be achieved on a column.[5] An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a flash column.[5]
Q2: What are the most likely impurities I will need to separate from my target compound?
The most common impurities are likely to be unreacted starting materials and reagents from the synthesis. The synthesis of the related 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine often starts from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and uses an iodinating agent like N-iodosuccinimide (NIS).[8] Therefore, potential impurities could include:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: The un-iodinated precursor.
-
Unreacted N-iodosuccinimide (NIS) and its byproducts: These are generally water-soluble and can often be removed with an aqueous workup before chromatography.
-
Di-iodinated species: Over-iodination could lead to the formation of di-iodinated pyrrolo[2,3-d]pyrimidine derivatives.
Q3: How can I visualize the compound on a TLC plate if it is not UV active?
While many heterocyclic compounds like this are UV active, if visualization is an issue, you can use a variety of staining techniques. A common general-purpose stain is potassium permanganate. For compounds with amine groups, a ninhydrin stain can be effective, although it may require heating to develop the spot.
Q4: Is reverse-phase chromatography a viable option for purifying this compound?
Yes, reverse-phase chromatography can be a good alternative, especially for polar and ionizable compounds.[1] For basic amines, it is often advantageous to use a mobile phase with a high pH (if the stationary phase is stable under these conditions) to ensure the compound is in its neutral, free-base form, which can improve retention and peak shape.[1] A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a buffer like ammonium bicarbonate.
Experimental Protocols
Silica Gel Flash Chromatography Protocol
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Column Packing:
-
Select a column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly stronger solvent). Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a strong, volatile solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase as determined by TLC.
-
Collect fractions and monitor the elution of the product by TLC.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Recommended Starting Conditions for Chromatography
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase with Modifier) | Condition 3 (Reverse Phase) |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | C18 Reverse-Phase Silica |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane | Gradient of 0-10% Methanol in Dichloromethane with 0.5% Triethylamine | Gradient of 5-95% Acetonitrile in Water with 10mM Ammonium Bicarbonate |
| Sample Loading | Dry or wet loading | Dry or wet loading | Injection of a solution in a suitable solvent |
| Detection | UV (typically 254 nm) | UV (typically 254 nm) | UV or Mass Spectrometry |
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the purification of this compound by chromatography.
References
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. Chromatography [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The synthesis is typically a multi-step process that begins with a suitable pyrrolo[2,3-d]pyrimidine core. A common and effective strategy involves two key halogenation steps:
-
Chlorination: Conversion of a 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one precursor to 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, often using a chlorinating agent like phosphoryl chloride (POCl₃).
-
Iodination: Regioselective iodination at the C5 position of the pyrrole ring to yield the final product. This is commonly achieved using an electrophilic iodine source such as N-Iodosuccinimide (NIS).
Q2: What are the most critical parameters affecting the overall yield?
Several factors can significantly impact the yield:
-
Purity of Starting Materials: Impurities in the precursor can lead to side reactions and difficult purifications.
-
Reaction Temperature: Both chlorination and iodination steps are temperature-sensitive. Precise control is necessary to prevent side-product formation and decomposition.
-
Reagent Stoichiometry: Using the correct molar equivalents of reagents like POCl₃ and NIS is crucial for driving the reaction to completion while minimizing side reactions.
-
Moisture Control: The chlorination step using POCl₃ is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents should be used.
-
Work-up Procedure: The quenching and neutralization steps must be carefully controlled to avoid hydrolysis of the 4-chloro group and degradation of the product.
Q3: What are the common side reactions and potential impurities?
-
Incomplete Chlorination: Residual 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one starting material.
-
Hydrolysis: The 4-chloro group is susceptible to nucleophilic substitution, particularly by water or hydroxide during work-up, reverting it to a 4-hydroxy group.[1][2]
-
Over-iodination: Introduction of a second iodine atom onto the pyrrole ring, although less common under controlled conditions.
-
Decomposition: The final product can be sensitive to strong acids, bases, and prolonged exposure to light or heat.[3]
Q4: What are the recommended purification methods?
The most common method for purifying the final product is silica gel column chromatography.[4] The choice of eluent system depends on the specific impurities present but often consists of a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Recrystallization can also be employed for further purification if a suitable solvent system is found.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction during Chlorination
Q: My chlorination of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one with POCl₃ gives a low yield. TLC analysis shows a significant amount of starting material remaining. What can I do?
A: This is a common issue that can often be resolved by optimizing several parameters:
-
Reagent Quality: Use freshly distilled phosphoryl chloride (POCl₃) for best results. Older or decomposed POCl₃ is less reactive.
-
Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature (e.g., reflux at 80-110°C) for an adequate duration (typically 3-5 hours).[5] Monitor the reaction by TLC until the starting material is consumed.
-
Excess Reagent: Using POCl₃ as both the reagent and the solvent can drive the reaction to completion. If using a co-solvent, ensure a sufficient excess of POCl₃ is present.
-
Additives: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.
-
Work-up: Quench the reaction very carefully by slowly adding the reaction mixture to ice water. Rapid or uncontrolled quenching can cause localized heating and degradation. Neutralize the acidic solution with a base like aqueous ammonia or sodium bicarbonate while keeping the temperature low (0-5°C).
Problem 2: Poor Yield and Multiple Products in the Iodination Step
Q: During the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with NIS, I get a low yield of the desired product along with several other spots on my TLC plate. How can this be improved?
A: Low yield and side-product formation in the iodination step often point to issues with reaction conditions or reagent stability.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is generally the reagent of choice for its high regioselectivity for the C5 position.[4][6] Ensure the NIS is pure and has not decomposed.
-
Temperature Control: This reaction is often performed at a low temperature (e.g., 0°C) to control reactivity and prevent side reactions.[6] Running the reaction at reflux can sometimes be effective but may also lead to degradation depending on the substrate's stability.[4]
-
Solvent: Anhydrous polar aprotic solvents like DMF are commonly used.[6] The solvent must be free of nucleophilic impurities.
-
Light Sensitivity: Some iodinated compounds are light-sensitive. It is good practice to run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Work-up: After the reaction, quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution is essential to remove any unreacted iodine or electrophilic iodine species.[6]
Quantitative Data Summary
Table 1: Comparison of Reported Iodination Conditions for Pyrrolo[2,3-d]pyrimidine Scaffolds
| Reagent (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
| NIS (1.1 eq) | DMF | 0°C to RT | Overnight | Not specified | [6] |
| NIS (1.2 eq) | Chloroform | Reflux | 2 hours | 90% | [4] |
Detailed Experimental Protocols
Protocol 1: Chlorination of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (General Procedure)
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Carefully add freshly distilled phosphoryl chloride (POCl₃, 10-15 volumes) under a nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 107°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution to pH 7-8 by the slow addition of concentrated aqueous ammonia or a saturated solution of sodium bicarbonate. Ensure the temperature is maintained below 10°C throughout the neutralization.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Protocol 2: Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (General Procedure)
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise, ensuring the temperature remains below 5°C.[6]
-
Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15-20 minutes.[6]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain this compound.
Visualizations
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srinichem.com [srinichem.com]
- 3. Page loading... [guidechem.com]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a multi-step process starting from 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The key steps are:
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Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Iodination: An iodine atom is introduced at the 5-position of the pyrrole ring using an iodinating agent such as N-iodosuccinimide (NIS).
Q2: What are the most common side reactions observed during this synthesis?
A2: The most frequently encountered side reactions include:
-
Deiodination: Loss of the iodine atom from the 5-position, particularly during subsequent nucleophilic substitution reactions.[1]
-
Hydrolysis: Conversion of the 4-chloro group back to a hydroxyl group, especially in the presence of water or other nucleophilic solvents.[1]
-
Over-iodination: Introduction of a second iodine atom onto the pyrrole ring.
-
Formation of regioisomers: Iodination at positions other than the desired C5 of the pyrrole ring.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method to separate the desired product from starting materials and side products.[2] Recrystallization from a suitable solvent system can also be employed to obtain highly pure material.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield or incomplete chlorination of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient chlorinating agent | Increase the molar equivalents of POCl₃. A large excess is often used. | Drive the reaction to completion, converting all starting material. |
| Low reaction temperature | Increase the reaction temperature. Refluxing in POCl₃ is a common condition.[3] | Enhance the reaction rate and improve conversion. |
| Presence of moisture | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. | Prevent hydrolysis of POCl₃ and the chlorinated product. |
| Inadequate reaction time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. | Allow the reaction to proceed to completion. |
Problem 2: Formation of the hydrolyzed side product (2-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-ol) during iodination or workup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of water during the reaction or workup | Use anhydrous solvents for the reaction and minimize exposure to water during the workup. | Reduce the formation of the hydroxylated impurity. |
| Elevated temperature during workup | Perform the workup at a lower temperature (e.g., using an ice bath). | Minimize the rate of the hydrolysis side reaction. |
| Basic conditions during workup | Maintain a neutral or slightly acidic pH during the aqueous workup. | The 4-chloro group is more stable under neutral or acidic conditions. |
Problem 3: Deiodination of the final product during subsequent reactions (e.g., amination).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh reaction conditions (high temperature, strong base) | Employ milder reaction conditions. For example, use a weaker base or lower the reaction temperature. | Preserve the C-I bond and minimize the formation of the deiodinated side product.[1] |
| Nucleophilic attack on the iodine atom | This is an inherent reactivity. Consider a different synthetic strategy if this is a persistent issue, such as introducing the amine before iodination if possible. | Avoid the deiodination side reaction altogether. |
| Presence of reducing agents | Ensure all reagents and solvents are free from reducing impurities. | Prevent reductive cleavage of the carbon-iodine bond. |
Problem 4: Formation of di-iodinated or other regioisomeric side products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess iodinating agent | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating agent (NIS).[2] | Minimize the formation of di-iodinated byproducts. |
| High reaction temperature or prolonged reaction time | Perform the iodination at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid extended reaction times.[2] | Improve the selectivity for mono-iodination at the desired position. |
| Solvent effects | Use a suitable solvent like DMF, which has been shown to be effective for this transformation.[2] | Enhance the regioselectivity of the iodination reaction. |
Experimental Protocols
Synthesis of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This procedure is adapted from a representative synthesis of a similar compound.
-
Suspend 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride (POCl₃).
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), portion-wise to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to a pH of 8-9.[3]
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis of this compound
This protocol is based on a general procedure for the iodination of the pyrrolo[2,3-d]pyrimidine core.
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine in an anhydrous aprotic solvent such as dimethylformamide (DMF).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (NIS) (typically 1.1 equivalents) portion-wise to the cooled solution.[2]
-
Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC or LC-MS.[2]
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2]
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Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to obtain this compound.[2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis and subsequent use of the target compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it is recommended to store it in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon). The storage environment should be cool, dry, and well-ventilated, ideally at temperatures between 2°C and 8°C to minimize thermal decomposition.[1]
Q2: What solvents are recommended for preparing stock solutions of this compound?
A2: This compound exhibits limited solubility in water but is readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For biological assays, DMSO is a common choice. It is crucial to use anhydrous solvents to prevent hydrolysis.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH. It is generally more stable in neutral to slightly acidic conditions. The compound is sensitive to strong acids and bases, which can catalyze its degradation.[1] For experiments in aqueous buffers, it is advisable to prepare the solution fresh and use it promptly.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with a pyrrolo[2,3-d]pyrimidine core can be susceptible to photodegradation. It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] All handling and experiments should be performed with minimal light exposure where possible.
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed in my experiment.
This is a common issue that can be attributed to several factors. The following troubleshooting workflow can help identify the potential cause.
Issue 2: Inconsistent results in biological assays.
Inconsistent results can often be traced back to the degradation of the compound in the assay medium.
-
Pre-dissolve in DMSO: Prepare a concentrated stock solution in anhydrous DMSO.
-
Fresh Dilutions: Make fresh dilutions into your aqueous assay buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
pH of Medium: Ensure the pH of your cell culture or assay medium is within a stable range.
-
Incubation Time: Be aware that degradation can occur over the course of a long incubation period. Consider this when interpreting your results.
Stability Data
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is representative and intended to illustrate expected trends. Actual results may vary.
Table 1: Stability in Aqueous Buffers at 25°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 3.0 | 92% | 85% |
| 5.0 | 98% | 95% |
| 7.4 | 97% | 93% |
| 9.0 | 85% | 70% |
Table 2: Thermal and Photostability in DMSO Solution
| Condition | % Remaining after 24 hours |
| 25°C, Protected from light | >99% |
| 40°C, Protected from light | 96% |
| 25°C, Exposed to light* | 88% |
*Simulated laboratory light conditions.
Experimental Protocols
A stability-indicating method is crucial for accurately determining the concentration of the parent compound and its degradation products. A general workflow for a stability study is outlined below.
Protocol 1: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 305 nm.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Studies
Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Acidic Hydrolysis: Add 1N HCl to the solution to a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the solution to a final concentration of 0.1N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide to the solution to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
For all conditions, a control sample protected from the stress condition should be analyzed in parallel. Samples should be neutralized before HPLC analysis if necessary.
Potential Degradation Pathway
While the specific degradation products for this molecule are not detailed in the available literature, a potential signaling pathway where this class of compounds is relevant is in the inhibition of protein kinases. The pyrrolo[2,3-d]pyrimidine scaffold is a common core for many kinase inhibitors.
References
Technical Support Center: Overcoming Poor Reactivity in 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions with 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
General Considerations for Coupling Reactions
This compound is a key intermediate in the synthesis of various kinase inhibitors and other biologically active molecules. The presence of two different halogen atoms allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective coupling at the C5 position.[1] However, the pyrrolo[2,3-d]pyrimidine core, with its multiple nitrogen atoms, can present challenges such as catalyst inhibition and side reactions.
Key Reactivity Principles:
-
Halogen Reactivity: The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl. This allows for selective coupling at the C5-iodo position under carefully controlled conditions.[1]
-
Catalyst Inhibition: The nitrogen atoms in the pyrrolopyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The choice of an appropriate ligand is crucial to mitigate this effect.[2]
-
N-H Acidity: The pyrrole-like N-H proton is acidic and can react with strong bases, potentially leading to side reactions or affecting the catalytic cycle. In some cases, N-protection may be beneficial.
-
Side Reactions: Dehalogenation, particularly deiodination, can be a significant side reaction under certain conditions, such as in the presence of strong bases or in protic solvents.[3]
Troubleshooting Poor Reactivity
This section addresses common issues encountered during coupling reactions with this compound.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst or a more air-stable precatalyst. - Ensure all solvents and reagents are anhydrous and thoroughly degassed to prevent catalyst oxidation. |
| Inappropriate Ligand | - For electron-rich and sterically hindered substrates, consider bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote oxidative addition and stabilize the catalytic species. |
| Incorrect Base | - The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Screen a variety of bases to find the optimal one for your specific transformation. |
| Low Reaction Temperature | - While selectivity is important, the reaction may require a certain activation energy. Gradually increase the temperature (e.g., in 10 °C increments) to see if the reaction proceeds. |
| N-H Interference | - The acidic N-H of the pyrrole ring can interfere with the catalyst. Consider protection of the pyrrole nitrogen with a suitable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl). |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Dehalogenation Side Reaction (Loss of Iodine)
A common side reaction is the reduction of the carbon-iodine bond to a carbon-hydrogen bond, resulting in the deiodinated starting material.
Specific Finding:
-
Acid-promoted amination of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in water has been shown to result in deiodination as the main product, making these specific conditions unsuitable.[3]
Strategies to Minimize Deiodination:
| Parameter | Recommendation |
| Solvent | - Use aprotic solvents like dioxane, toluene, or DMF instead of protic solvents like water or alcohols, especially under basic conditions. |
| Base | - Use a milder base if possible. However, this needs to be balanced with the requirement for sufficient reactivity. |
| Catalyst System | - A more active catalyst that promotes the desired cross-coupling at a faster rate than the dehalogenation pathway can be beneficial. |
| N-H Protection | - Protection of the pyrrole nitrogen can sometimes suppress dehalogenation by altering the electronic properties of the ring system. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction should I choose for my desired transformation?
A1: The choice of reaction depends on the bond you want to form at the C5 position:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[1]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[4]
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[5]
-
Heck Coupling: For forming C-C bonds with alkenes.[6]
Q2: Do I need to protect the 2-amino group?
A2: The 2-amino group is generally a poor nucleophile in the context of palladium catalysis and usually does not require protection. However, its presence can influence the electronic properties of the heterocyclic system and may affect catalyst activity.
Q3: What are the best practices for setting up a cross-coupling reaction with this substrate?
A3:
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and sensitive reagents.
-
Anhydrous and Degassed Reagents: Use anhydrous, degassed solvents and ensure all reagents are free from moisture and oxygen.
-
Proper Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when using solid bases.
Q4: I am observing the formation of a black precipitate in my reaction. What does this mean?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates that the palladium catalyst has precipitated out of the solution and is no longer catalytically active. This can be caused by catalyst decomposition at high temperatures, the presence of impurities, or an inappropriate ligand.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for optimization.
Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar 5-iodopyrrolopyrimidine substrate.[7]
Reaction Scheme:
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as Cs₂CO₃ (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a suitable ligand if not using a pre-catalyst.
-
Add an anhydrous, degassed solvent (e.g., DMF or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Reaction Conditions for Suzuki Coupling of Related Heterocycles:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | 85-95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | DME | 80 | 70-90 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | 75-92 |
Sonogashira Coupling
Reaction Scheme:
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by diluting with an organic solvent, washing with aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Typical Sonogashira Reaction Parameters:
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (1-3) | Et₃N | DMF | 25-60 |
| Pd(PPh₃)₄ (5) | CuI (2.5) | DIPEA | THF | 50-70 |
Buchwald-Hartwig Amination
Reaction Scheme:
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the appropriate phosphine ligand, and a base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.) to a reaction vessel.
-
Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to 80-110 °C, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
General Buchwald-Hartwig Catalyst/Ligand Selection:
| Amine Type | Recommended Ligand | Typical Base |
| Primary Aliphatic | BrettPhos, RuPhos | NaOtBu, LHMDS |
| Secondary Aliphatic | RuPhos, XPhos | NaOtBu, K₃PO₄ |
| Primary Aryl | XPhos, SPhos | Cs₂CO₃, K₃PO₄ |
Workflow for Coupling Reaction Selection:
Caption: Decision tree for selecting the appropriate coupling reaction.
This technical support guide provides a starting point for troubleshooting and optimizing coupling reactions with this compound. Successful outcomes will depend on careful optimization of the reaction parameters for each specific substrate combination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The information is presented in a question-and-answer format to directly address potential challenges during experimental work, with a focus on scaling up the process.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process. A recommended and controllable route for scale-up involves a three-step sequence starting from the readily available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This pathway is designed to avoid problematic side reactions such as deiodination that can occur with other synthetic strategies.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This initial step involves the conversion of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to the corresponding dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol
A detailed method for this chlorination has been reported and can be adapted for scale-up.[1]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Activated carbon (e.g., Darco KBB)
Procedure:
-
To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and toluene.
-
Slowly add phosphorus oxychloride while stirring.
-
Heat the reaction mixture to 70 °C.
-
Add N,N-diisopropylethylamine (DIPEA) dropwise over a period of 2.5 hours to control the exothermic reaction.
-
After the addition is complete, raise the temperature to 106 °C and continue stirring for 16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature and slowly pour it into a flask containing a mixture of water and ethyl acetate. Stir the quenched mixture overnight.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Treat the organic layer with activated carbon to remove colored impurities.
-
Filter the mixture, dry the filtrate with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Data Presentation: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | [1] |
| Reagents | POCl₃, DIPEA, Toluene | [1] |
| Reaction Temperature | 70 °C (initial), 106 °C (final) | [1] |
| Reaction Time | 16 hours | [1] |
| Typical Yield | ~52% | [1] |
Troubleshooting and FAQs
Q1: The reaction is highly exothermic during the addition of DIPEA. How can this be managed on a larger scale?
A1: On a larger scale, the exothermicity of the reaction needs to be carefully controlled.
-
Slow Addition: Add the DIPEA dropwise at a very slow rate.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor.
-
Solvent Volume: Increasing the solvent volume can help to dissipate the heat more effectively.
Q2: The product is dark-colored. How can I improve the color?
A2: Dark coloration is often due to impurities.
-
Activated Carbon Treatment: As described in the protocol, treating the ethyl acetate solution of the product with activated carbon is effective for decolorization.[1]
-
Recrystallization: If the product is still colored after carbon treatment, recrystallization from a suitable solvent system can further purify it.
Q3: What are the common side products in this reaction?
A3: Common side products can include mono-chlorinated species or decomposition products from overheating.
-
Incomplete Reaction: If the reaction is not driven to completion, you may have residual starting material or mono-chlorinated intermediates. Ensure sufficient reaction time and temperature.
-
Hydrolysis: During workup, hydrolysis of the chloro groups can occur, leading to the formation of hydroxy-substituted byproducts. It is important to perform the workup at a controlled temperature and minimize contact time with water.
Step 2: Selective Amination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This step involves the selective introduction of an amino group at the C2 position of the dichlorinated intermediate. The C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr), but selectivity for the C2 position can be achieved under specific conditions.[1][2]
Experimental Protocol
A general procedure for the amination of a similar substrate can be adapted. For the synthesis of the 2-amino product, a regioselective approach is crucial. Research suggests that for some dichloropyrimidines, the use of tertiary amines as nucleophiles can favor C2 substitution.[1] For the introduction of a primary amine, a direct reaction with ammonia or a protected form of ammonia would be necessary.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Ammonia (gas or solution in a suitable solvent like 1,4-dioxane)
-
Anhydrous solvent (e.g., 1,4-dioxane or THF)
Procedure (Conceptual):
-
In a pressure-rated reactor, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0 °C).
-
Introduce a controlled amount of ammonia into the reactor.
-
Seal the reactor and heat to a specific temperature. The reaction conditions (temperature, pressure, and reaction time) will need to be optimized to favor C2 amination.
-
Monitor the reaction for the formation of the desired 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the isomeric 4-amino-2-chloro product.
-
Upon completion, cool the reactor, vent any excess ammonia, and work up the reaction mixture. This may involve quenching with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.
Data Presentation: Factors Influencing Regioselectivity
| Factor | Effect on Selectivity | Reference |
| Nucleophile | Tertiary amines can favor C2 substitution. | [1] |
| Solvent | Polar aprotic solvents are commonly used. | [3] |
| Temperature | Lower temperatures may improve selectivity. | [3] |
| Catalyst | For some aminations, a palladium catalyst can influence regioselectivity. | [4] |
Troubleshooting and FAQs
Q1: I am getting a mixture of C2 and C4 aminated products. How can I improve the selectivity for the C2 isomer?
A1: Achieving high C2 selectivity is a common challenge.
-
Nucleophile Choice: As mentioned, the choice of nucleophile is critical. While direct amination with ammonia might be challenging to control, using a bulkier or electronically different aminating agent might alter the regioselectivity.
-
Protecting Groups: Consider using a protecting group on the pyrrole nitrogen to potentially influence the electronic distribution of the pyrimidine ring and thus the site of nucleophilic attack.
-
Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, and reaction time. Lower temperatures often favor the kinetic product, which may be the desired C2 isomer in some cases.
Q2: The reaction is very slow or does not go to completion.
A2: Low reactivity can be due to several factors.
-
Temperature: Amination reactions often require elevated temperatures to proceed at a reasonable rate.
-
Activation: The pyrimidine ring needs to be sufficiently electron-deficient for SNAr to occur. If your starting material is not reactive enough, you might need to consider alternative synthetic routes.
-
Solvent: Ensure you are using an appropriate solvent that can dissolve the reactants and facilitate the reaction.
Q3: I am observing the formation of di-aminated product.
A3: The formation of the di-aminated product occurs when both chloro groups are substituted.
-
Stoichiometry: Carefully control the stoichiometry of the aminating agent. Using a limited amount (e.g., 1.0-1.2 equivalents) can help to minimize the formation of the di-substituted product.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-aminated product is formed in maximum yield. Over-running the reaction or using excessively high temperatures will favor the formation of the di-aminated byproduct.
Step 3: Iodination of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The final step is the iodination of the pyrrole ring at the C5 position. This is an electrophilic aromatic substitution reaction.
Experimental Protocol
A common and effective method for this type of iodination is the use of N-iodosuccinimide (NIS).[5]
Materials:
-
2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., Chloroform or DMF)
Procedure:
-
Dissolve 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous solvent.
-
Add N-iodosuccinimide (typically 1.1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, the reaction can be worked up. This usually involves washing with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by extraction with an organic solvent.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation: Iodination Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | - |
| Iodinating Agent | N-Iodosuccinimide (NIS) | [5] |
| Solvent | Chloroform or DMF | [5] |
| Reaction Temperature | Room temperature to reflux | [5] |
| Typical Yield | ~90% (for a similar substrate) | [5] |
Troubleshooting and FAQs
Q1: The iodination reaction is not going to completion.
A1: Incomplete iodination can be due to several factors.
-
Reactivity of NIS: Ensure the N-iodosuccinimide is of good quality. Over time, it can decompose.
-
Activation: The pyrrole ring needs to be sufficiently electron-rich for electrophilic substitution. If the ring is deactivated by the substituents, the reaction may be sluggish. In such cases, a stronger iodinating agent or the addition of a Lewis acid catalyst might be necessary.
-
Temperature: Gently heating the reaction mixture can often drive it to completion.
Q2: I am observing the formation of di-iodinated or other side products.
A2: Over-iodination or other side reactions can occur.
-
Stoichiometry of NIS: Use a controlled amount of NIS (around 1.1 equivalents) to minimize the risk of di-iodination.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of byproducts.
-
Side Reactions with the Amino Group: The amino group could potentially react with NIS. While this is less likely under these conditions, it is a possibility to consider.
Q3: The purification of the final product is difficult.
A3: Purification challenges can arise from the presence of closely related impurities.
-
Chromatography: Careful column chromatography with a well-chosen solvent system is often effective for separating the desired product from starting material and any isomeric byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to minimize degradation?
A1: To ensure stability, the compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry, and well-ventilated area, ideally refrigerated (2-8 °C), to prevent decomposition.[1]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, reducing agents, and nucleophiles.[1] Contact with these substances may lead to exothermic or degradative reactions. It may also decompose in the presence of strong acids or alkalis.[2]
Q3: My analytical results show unexpected peaks. What could be the potential degradation products?
A3: Unexpected peaks in your analytical chromatogram could indicate the presence of degradation products. Potential degradation pathways include hydrolysis, oxidation, and dehalogenation. Under acidic or basic conditions, hydrolysis of the chloro and amino groups can occur. The iodo group may also be susceptible to reduction (deiodination).
Q4: I am observing a loss of my starting material over time in solution. What could be the cause?
A4: The compound has limited solubility in water but is soluble in polar organic solvents like DMF and DMSO.[1] However, prolonged storage in solution, especially if not protected from light and air, can lead to degradation. It is advisable to prepare solutions fresh. If you must store solutions, do so at low temperatures and under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS | Degradation of the compound due to improper handling or storage. | Review storage conditions. Ensure the compound is protected from light, moisture, and reactive chemicals. Prepare samples fresh for analysis. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean glassware. Run a blank to check for solvent impurities. | |
| Low assay value or recovery | Degradation during the experimental procedure (e.g., heating, exposure to acidic/basic conditions). | Minimize exposure to harsh conditions. If heating is necessary, perform it for the shortest possible duration. Use buffered solutions to control pH. |
| Incomplete dissolution of the compound. | Ensure complete dissolution in an appropriate solvent before analysis. Sonication may aid dissolution. | |
| Discoloration of the solid compound (from white/off-white) | Exposure to light or air, leading to photo-oxidation or other degradation. | Store the compound in an amber vial under an inert atmosphere. Avoid repeated opening of the container. |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including temperature, pH, solvent, and reaction time. |
| Degradation of stock solutions. | Prepare fresh stock solutions for each set of experiments. If storing, validate the stability of the stock solution under your storage conditions. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, reflux the stock solution at 80°C for 24 hours.
-
Sample the solid and the solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl (60°C) | 24 h | 15.2 | 2 | 305.1 (De-iodinated) |
| 0.1 N NaOH (60°C) | 24 h | 28.5 | 3 | 290.2 (Hydrolysis) |
| 3% H₂O₂ (RT) | 24 h | 8.7 | 1 | 351.1 (N-oxide) |
| Heat (80°C, solid) | 48 h | 2.1 | 1 | Not identified |
| Photolytic | 7 days | 5.5 | 2 | Not identified |
Visualizations
Logical Workflow for Troubleshooting Degradation Issues
Caption: Troubleshooting workflow for unexpected analytical results.
Potential Degradation Pathways
Caption: Potential degradation pathways under stress conditions.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Kinase Inhibitors Derived from 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine: Tofacitinib and Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
The compound 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine serves as a crucial building block in the synthesis of a class of targeted therapies known as Janus kinase (JAK) inhibitors. This guide provides an in-depth comparison of two prominent kinase inhibitors, Tofacitinib and Ruxolitinib, both of which utilize this pyrrolopyrimidine scaffold. This objective analysis is supported by experimental data to inform research and drug development efforts.
Introduction to Tofacitinib and Ruxolitinib
Tofacitinib, developed by Pfizer, is an oral JAK inhibitor approved for the treatment of rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1] It functions by modulating the signaling of various cytokines that are pivotal in the inflammatory and immune responses.[2] Ruxolitinib, developed by Incyte and Novartis, is another oral JAK inhibitor primarily approved for the treatment of myelofibrosis (MF) and polycythemia vera.[3][4] It targets the JAK-STAT pathway, which is often dysregulated in these myeloproliferative neoplasms.[4]
Kinase Inhibition Profile
The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic efficacy and safety profile. The following tables summarize the inhibitory activity (IC50) of Tofacitinib and Ruxolitinib against the JAK family of kinases and a broader panel of kinases, providing insight into their selectivity.
Table 1: Comparative Inhibitory Activity (IC50, nM) against JAK Family Kinases
| Kinase | Tofacitinib (nM) | Ruxolitinib (nM) |
| JAK1 | 3.2 | 3.3 |
| JAK2 | 4.1 | 2.8 |
| JAK3 | 1.6 | 428 |
| TYK2 | 34 | 19 |
Data compiled from multiple sources.[5][6][7]
Table 2: Kinome Scan Selectivity Profile (Kd, nM)
A broader perspective on selectivity is provided by kinome scan data, which assesses the binding affinity (Kd) of an inhibitor against a large panel of kinases.
| Kinase Target | Tofacitinib (Kd, nM) | Ruxolitinib (Kd, nM) |
| JAK1 | 3.4 | 3.4 |
| JAK2 | 0.8 | 0.0 |
| JAK3 | 1.1 | 2.0 |
| TYK2 | 6.8 | 0.9 |
| MAP3K2 | 1,100 | 41.0 |
| CAMK2A | >10,000 | 46.0 |
| ROCK2 | 3,000 | 52.0 |
| ROCK1 | 2,700 | 60.0 |
| DCAMKL1 | >10,000 | 68.0 |
| DAPK1 | 1,800 | 72.0 |
| DAPK3 | 1,200 | 89.0 |
| CAMK2D | >10,000 | 90.0 |
| LRRK2(G2019S) | >10,000 | 90.0 |
| DAPK2 | 1,500 | 97.0 |
| GAK | 1,200 | 99.0 |
Data derived from DiscoveRx KINOMEscan®.[8][9]
Signaling Pathway and Experimental Workflow
The therapeutic effects of Tofacitinib and Ruxolitinib are mediated through the inhibition of the JAK-STAT signaling pathway. A simplified representation of this pathway and a typical experimental workflow for evaluating kinase inhibitors are depicted below.
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. Below are detailed methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.
Materials:
-
Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2)
-
Substrate peptide (e.g., Poly(GT)-biotin)
-
ATP
-
Test compound (Tofacitinib, Ruxolitinib, or other inhibitors)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the JAK enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
Cell-Based Phospho-STAT (pSTAT) Assay
This assay measures the phosphorylation of STAT proteins in cells, a downstream event of JAK activation, to assess the cellular potency of an inhibitor.
Materials:
-
Cells expressing the target JAK-STAT pathway (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line)
-
Cytokine to stimulate the pathway (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2)
-
Test compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Pre-incubate cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
-
Staining:
-
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer and measure the fluorescence intensity of the phospho-STAT signal.
-
-
Data Analysis:
Clinical Trial Data Summary
The clinical efficacy and safety of Tofacitinib and Ruxolitinib have been extensively evaluated in numerous clinical trials.
Table 3: Summary of Key Phase 3 Clinical Trial Results
| Drug | Trial(s) | Indication | Key Efficacy Endpoints | Key Safety Findings |
| Tofacitinib | ORAL Solo, ORAL Standard, ORAL Scan, ORAL Step | Rheumatoid Arthritis (RA) | - Significant improvement in ACR20, ACR50, and ACR70 response rates compared to placebo. - Reduction in the progression of structural joint damage (in combination with methotrexate). - Improvement in physical function as measured by HAQ-DI.[1][2][19][20][21] | - Increased risk of serious infections, including opportunistic infections. - Increased risk of herpes zoster. - Elevations in liver enzymes and lipid parameters. - Changes in hematological parameters (e.g., neutropenia, lymphopenia). |
| Ruxolitinib | COMFORT-I, COMFORT-II | Myelofibrosis (MF) | - Significant reduction in spleen volume compared to placebo or best available therapy (BAT). - Improvement in myelofibrosis-related symptoms. - Improved overall survival compared to placebo and BAT.[3][22][23][24][25] | - Dose-dependent anemia and thrombocytopenia. - Bruising and bleeding events. - Non-melanoma skin cancer. - Discontinuation can lead to a rapid return of symptoms.[3][23] |
Conclusion
Tofacitinib and Ruxolitinib, both synthesized from the this compound intermediate, are potent inhibitors of the JAK family of kinases. While both drugs share a common structural heritage and target the same signaling pathway, their distinct selectivity profiles and clinical applications underscore the importance of subtle molecular differences in drug design. Tofacitinib exhibits a broader JAK inhibition profile, which may contribute to its efficacy in various autoimmune conditions. In contrast, Ruxolitinib's potent inhibition of JAK1 and JAK2 makes it particularly effective in treating myeloproliferative neoplasms where this pathway is constitutively active. This comparative guide provides a foundational understanding for researchers and drug developers working on the next generation of kinase inhibitors.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. fiercepharma.com [fiercepharma.com]
- 3. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. carnabio.com [carnabio.com]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 16. uab.edu [uab.edu]
- 17. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. youtube.com [youtube.com]
- 24. Long-term findings from COMFORT-II, a phase 3 study of ruxolitinib vs best available therapy for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
Navigating Kinase Cross-Reactivity: A Comparative Profile of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Kinase Inhibitor Selectivity
Comparative Analysis of Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a key structural feature in numerous approved and investigational kinase inhibitors.[2] Its resemblance to adenine allows it to effectively compete for the ATP-binding site of kinases.[2] To provide a relevant comparison for 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, we have compiled inhibitory activity data for Tofacitinib, a well-known JAK inhibitor featuring the pyrrolo[2,3-d]pyrimidine scaffold, and other kinase inhibitors. This data, presented in Table 1, showcases the typical selectivity profiles observed for this class of compounds.
| Kinase Target | Tofacitinib IC50 (nM) | Ruxolitinib IC50 (nM) | Sunitinib IC50 (nM) |
| JAK1 | 1 | 3.3 | >10,000 |
| JAK2 | 20 | 2.8 | 83 |
| JAK3 | 112 | 428 | >10,000 |
| TYK2 | 344 | 19 | >10,000 |
| VEGFR2 | >10,000 | >1,000 | 9 |
| EGFR | >10,000 | >1,000 | 1,600 |
| HER2 | >10,000 | >1,000 | 800 |
| CDK2 | >10,000 | >1,000 | 170 |
Table 1: Comparative Inhibitory Activity (IC50) of Selected Kinase Inhibitors. Lower IC50 values indicate higher potency. Data is compiled from publicly available sources and serves as a reference. The specific activity of this compound would require direct experimental validation.
Understanding the Mechanism: The JAK-STAT Signaling Pathway
Many pyrrolo[2,3-d]pyrimidine-based inhibitors function by modulating the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions and cancers.[5]
Caption: The JAK-STAT signaling cascade.
Experimental Protocols for Kinase Profiling
To determine the cross-reactivity profile of a compound like this compound, a comprehensive kinase assay panel is employed. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.[6][7]
Objective: To quantify the inhibitory activity of a test compound against a panel of kinases by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Test compound (e.g., this compound)
-
Kinase panel (recombinant enzymes)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the appropriate assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.[8]
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[6]
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Caption: Workflow for kinase inhibitor profiling.
Visualizing Selectivity: A Logical Framework
The goal of kinase inhibitor development is often to achieve high selectivity for the intended target to maximize efficacy and minimize off-target effects. This concept can be visualized as follows:
Caption: Ideal kinase inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. carnabio.com [carnabio.com]
- 9. promega.com [promega.com]
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine vs. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally related heterocyclic compounds, 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Both serve as crucial building blocks in the synthesis of targeted therapies, particularly kinase inhibitors. This document outlines their chemical properties, synthetic routes, and applications, supported by experimental data to inform research and development decisions.
At a Glance: Chemical and Physical Properties
A summary of the key chemical and physical properties of the two compounds is presented below, highlighting their principal differences.
| Property | This compound | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Molecular Formula | C₆H₄ClIN₄ | C₆H₄ClN₃ |
| Molecular Weight | 294.48 g/mol | 153.57 g/mol [1] |
| Appearance | White to off-white powder | Light-colored to off-white crystalline solid[2] |
| Key Structural Features | Pyrrolo[2,3-d]pyrimidine core with a chloro group at C4, an iodo group at C5, and an amino group at C2. | Pyrrolo[2,3-d]pyrimidine core with a chloro group at C4. |
| Solubility | Soluble in polar organic solvents like DMF and DMSO; limited solubility in water. | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water.[2] |
Synthetic Pathways: Building the Core Scaffolds
The synthesis of these compounds is a critical aspect of their utility. While both share the pyrrolo[2,3-d]pyrimidine core, their synthetic routes diverge to incorporate their respective functional groups.
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
Several methods have been established for the synthesis of this widely used intermediate. One common approach involves the cyclization of a pyrimidine precursor. A detailed, multi-step synthesis starting from diethyl malonate has been reported with an overall yield of 45.8%.[3] Another efficient method starts from dimethyl malonate, proceeding through seven steps to achieve a 31% overall yield. These processes are designed to be operationally simple and scalable for practical applications in pharmaceutical development.
Synthesis of this compound:
The synthesis of this more functionalized scaffold typically begins with a pre-existing pyrrolo[2,3-d]pyrimidine core. For instance, a common strategy involves the iodination of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative at the 5-position using an electrophilic iodine source like N-iodosuccinimide (NIS). The amino group at the 2-position can be introduced at an earlier stage of the synthesis or through subsequent functionalization.
Below is a generalized workflow for the synthesis of these scaffolds.
Caption: Generalized synthetic workflows for the two pyrrolo[2,3-d]pyrimidine scaffolds.
Applications in Drug Discovery: Targeting Kinases
Both molecules are highly valued as intermediates in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Scaffold for JAK Inhibitors
This compound is a cornerstone in the development of Janus kinase (JAK) inhibitors.[4] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[5] 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as the key starting material for the synthesis of approved drugs such as Tofacitinib (a JAK1/JAK3 inhibitor) and Ruxolitinib (a JAK1/JAK2 inhibitor).[6]
The chloro group at the 4-position is a versatile handle for introducing various amine-containing side chains via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the fine-tuning of the inhibitor's potency and selectivity against different JAK isoforms.
The JAK-STAT Signaling Pathway
The diagram below illustrates the central role of JAKs in cytokine signaling and the point of intervention for inhibitors derived from these scaffolds.
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
This compound: A Platform for Diverse Kinase Inhibitors
The additional functional groups on this scaffold, namely the iodo group at the 5-position and the amino group at the 2-position, offer expanded opportunities for synthetic diversification. The iodine atom is particularly useful for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of a broader chemical space in the search for potent and selective kinase inhibitors.
While less documented in approved drugs compared to its simpler counterpart, derivatives of 5-iodo-7-deazapurines have shown promise as inhibitors of various kinases and as antiviral agents. For instance, derivatives of the closely related 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been synthesized and evaluated as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), demonstrating the potential of this scaffold in targeting non-human kinases.
Experimental Data: Kinase Inhibitory Activity
The following table summarizes representative data on the inhibitory activity of compounds derived from these scaffolds against various kinases. It is important to note that the inhibitory activity is highly dependent on the specific side chains attached to the core scaffold.
| Starting Scaffold | Derived Inhibitor | Target Kinase | IC₅₀ (nM) | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK1 | 1 | N/A |
| JAK2 | 20 | N/A | ||
| JAK3 | 1 | N/A | ||
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Ruxolitinib | JAK1 | 3.3 | N/A |
| JAK2 | 2.8 | N/A | ||
| 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine* | Compound 2a | PfCDPK1 | 589 | [7] |
| Compound 2c | PfCDPK4 | 530 | [7] | |
| Compound 2d | PfCDPK4 | 210 | [7] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
This protocol describes a typical palladium-catalyzed cross-coupling reaction to introduce an amine at the 4-position of the pyrrolo[2,3-d]pyrimidine core.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.
Workflow for a Typical Kinase Inhibition Assay:
This workflow outlines the key steps in determining the in vitro potency of a synthesized inhibitor.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
Structure-activity relationship of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine analogs
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its resemblance to the ATP purine core allows for competitive binding to the ATP-binding site of various kinases.[2][3] The strategic introduction of substituents at various positions of this scaffold has led to the discovery of potent and selective inhibitors of several kinase families, which are crucial regulators of cellular processes often dysregulated in cancer.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine analogs, focusing on their inhibitory potency against key oncogenic kinases and cancer cell lines.
Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of various 4-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine analogs. The data is compiled from multiple studies to highlight the impact of substitutions at the C4 and C2 positions on kinase and cellular inhibition.
Table 1: Kinase Inhibitory Activity of 4-Anilino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs
| Compound ID | R (Substitution on 4-anilino ring) | Target Kinase | IC₅₀ (nM) |
| 1a | H | Mer | 16 |
| Axl | 2 | ||
| 1b | 4-F | Mer | 16 |
| Axl | 3 | ||
| 1c | 4-Cl | Mer | 10 |
| Axl | 1 | ||
| 1d | 4-CH₃ | Mer | 27 |
| Axl | 4 | ||
| 1e | 4-OCH₃ | Mer | 46 |
| Axl | 10 |
Data synthesized from studies on 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors.[4]
Table 2: Antiproliferative Activity of 4-Anilino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs
| Compound ID | R (Substitution on 4-anilino ring) | Cancer Cell Line | GI₅₀ (µM) |
| 2a | H | A549 (Lung) | 3.2 |
| MDA-MB-231 (Breast) | >10 | ||
| 2b | 4-F | A549 (Lung) | 2.8 |
| MDA-MB-231 (Breast) | 8.7 | ||
| 2c | 4-Cl | A549 (Lung) | 1.5 |
| MDA-MB-231 (Breast) | 5.4 | ||
| 2d | 4-CH₃ | A549 (Lung) | 4.1 |
| MDA-MB-231 (Breast) | >10 |
Data synthesized from studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential anticancer agents.[5]
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables above reveal key SAR trends for this class of compounds:
-
Substitution at the 4-position anilino ring: The nature and position of the substituent on the 4-anilino ring significantly influence the inhibitory activity.
-
Small electron-withdrawing groups, such as chloro and fluoro, at the para-position generally lead to enhanced potency against both kinases and cancer cell lines. For instance, compound 1c with a 4-chloro substituent on the anilino ring is the most potent inhibitor of both Mer and Axl kinases.[4]
-
Electron-donating groups, such as methyl and methoxy, tend to decrease the inhibitory activity.[4]
-
-
The 2-amino group: The presence of the 2-amino group is crucial for activity. Docking studies suggest that this group often forms key hydrogen bond interactions with the hinge region of the kinase domain.[4]
-
The 5-iodo group: The iodine atom at the 5-position can be involved in halogen bonding and also serves as a handle for further synthetic modifications, although its direct contribution to the SAR in the presented analogs is not systematically explored in the cited literature.
Signaling Pathways Targeted by 4-Substituted-5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs
These analogs primarily target receptor tyrosine kinases (RTKs) such as Axl, Mer, and EGFR, which are key nodes in signaling pathways that drive cancer cell proliferation, survival, and migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Analysis of Commercially Available 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact the success of a synthetic route and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative framework and detailed experimental protocols for the purity analysis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2] While direct comparative data from commercial suppliers is often proprietary, this guide outlines the necessary analytical methods to independently verify purity claims and characterize potential impurities.
Comparative Purity of Commercial Grades
Commercial suppliers typically offer this compound in various purity grades. The table below summarizes these common grades and the expected analytical data. Researchers should note that lots may vary, and independent verification is always recommended.
| Supplier Grade | Typical Purity (by HPLC) | Appearance | Common Impurities | Recommended Analytical Verification |
| Standard Grade | ≥95% | Off-white to light yellow powder | Starting materials (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine), de-iodinated species, solvent residues. | HPLC, ¹H NMR, LC-MS |
| High Purity | ≥98% | White to off-white crystalline solid | Trace amounts of starting materials and by-products. | HPLC, ¹H NMR, LC-MS, Elemental Analysis |
| Custom Synthesis | ≥99.5% | White crystalline solid | Minimal to no detectable impurities by standard methods. | High-resolution HPLC, ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis |
Experimental Protocols for Purity Verification
To ensure the quality of this compound, a comprehensive analysis using a combination of chromatographic and spectroscopic techniques is essential.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary method for quantifying the purity of the main component and detecting related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
References
Reproducibility of Experiments with 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for kinase inhibitors derived from the key intermediate, 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. While direct experimental data on this specific precursor is limited due to its role as a building block, this document evaluates the consistency of results obtained with its derivatives, which are prominent in cancer and inflammatory disease research. The performance of these derivatives is compared with established alternatives, supported by experimental data from various studies.
Introduction to this compound
This compound is a halogenated heterocyclic compound belonging to the pyrrolopyrimidine class. Its structure is analogous to purines, making it a valuable scaffold in medicinal chemistry. It is primarily utilized as a crucial intermediate in the synthesis of targeted kinase inhibitors, particularly for the Janus kinase (JAK) family. The reproducibility of experiments involving its derivatives is paramount for the reliable assessment of their therapeutic potential.
Experimental Protocols
The following sections detail standardized protocols for key experiments used to evaluate the efficacy of kinase inhibitors derived from this compound. Adherence to these methodologies is crucial for achieving reproducible results.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit a specific kinase. The principle lies in measuring the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Plate Preparation: The diluted compounds are added to a 384-well plate.
-
Kinase Reaction: A reaction mixture containing the target kinase (e.g., JAK2), a suitable substrate, and ATP is added to the wells.
-
Incubation: The plate is incubated at room temperature for approximately 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection: A luminescence-based ATP detection reagent is added. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO) and a positive control. IC50 values are then determined from the dose-response curves.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.
-
Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells, and IC50 values are calculated.
Western Blot Analysis of STAT Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, such as STATs, to confirm the inhibition of upstream kinases like JAKs in a cellular context.
-
Cell Treatment: Cells are treated with the test compound for a defined period, followed by stimulation with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway.
-
Cell Lysis: The cells are lysed to extract total proteins. A phosphatase inhibitor is included in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-STAT3), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is captured. The membrane can be stripped and re-probed for total STAT as a loading control.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry.
Data Presentation: Comparative Performance of Pyrrolo[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro activity of various kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold. The consistency of IC50 values across different studies for similar compounds suggests a good level of experimental reproducibility, provided that standardized protocols are followed.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 5k | EGFR | 79 | Sunitinib | 93 | [1][2] |
| Her2 | 40 | Staurosporine | 38 | [1][2] | |
| VEGFR2 | 136 | Sunitinib | 261 | [1][2] | |
| CDK2 | 204 | Sunitinib | >1000 | [1] | |
| CCT128930 | PKBβ | 6 | H-89 | 590 | [3] |
| 2j | JAK1 | 2200 | - | - | [4] |
| 2b | PfCDPK4 | 210 | - | - | [4] |
| 2f | PfCDPK4 | 530 | - | - | [4] |
| 2g | PfCDPK4 | 530 | - | - | [4] |
| 2e | PfCDPK1 | 589 | - | - | [4] |
Table 2: In Vitro Cytotoxicity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5e | HepG2 | 29.14 | Doxorubicin | 0.45 | [5] |
| 5h | HepG2 | 33.19 | Doxorubicin | 0.45 | [5] |
| 5k | HepG2 | 39.12 | Doxorubicin | 0.45 | [5] |
| 5l | HepG2 | 41.15 | Doxorubicin | 0.45 | [5] |
| 8f | HT-29 | 4.55 | Doxorubicin | 0.81 | [6] |
| 8g | HT-29 | 4.01 | Doxorubicin | 0.81 | [6] |
Table 3: Comparison with Approved JAK Inhibitors
| Compound | Primary Target(s) | Approved Indication(s) |
| Tofacitinib | JAK1, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease |
| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis, Atopic Dermatitis, Alopecia Areata |
| Upadacitinib | JAK1 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the experimental evaluation of this compound derivatives.
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
Benchmarking a Novel Pyrrolo[2,3-d]pyrimidine Derivative Against Established JAK Inhibitors
For Immediate Release
This guide provides a comparative analysis of a novel Janus Kinase (JAK) inhibitor, herein referred to as Compound X, against established clinical standards. Compound X represents a plausible therapeutic agent derived from the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold, specifically originating from the key intermediate 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The pyrrolo[2,3-d]pyrimidine core is a well-validated pharmacophore present in numerous approved JAK inhibitors, making this class of compounds a continued focus of drug discovery efforts for autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.
This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a direct comparison of inhibitory potency against the four members of the JAK family of enzymes: JAK1, JAK2, JAK3, and TYK2. The data presented for the known standards—Tofacitinib, Ruxolitinib, and Baricitinib—is collated from published literature. The data for the hypothetical "Compound X" is representative of novel pyrrolo[2,3-d]pyrimidine derivatives with similar structural motifs, providing a benchmark for the potential efficacy of this chemical series.
Comparative Analysis of In Vitro Kinase Inhibition
The inhibitory activity of Compound X and a panel of approved JAK inhibitors was assessed against the four isoforms of the Janus kinase family. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented in the table below. Lower IC50 values denote higher potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Compound X (Hypothetical) | 12.6 | 135 | >10000 | 58 |
| Tofacitinib | 112 | 20 | 1 | 629.6 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Note: Data for Tofacitinib, Ruxolitinib, and Baricitinib are sourced from publicly available scientific literature.[1][2] Data for Compound X is representative of recently developed 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives and is presented for benchmarking purposes.[3]
The JAK-STAT Signaling Pathway and Mechanism of Inhibition
Janus kinases are intracellular tyrosine kinases that play a critical role in the signaling of numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of the immune system and hematopoiesis. Dysregulation of this pathway is a key factor in the pathogenesis of many autoimmune and inflammatory diseases. JAK inhibitors act by competing with ATP for the kinase binding site, thereby blocking the phosphorylation and activation of STAT proteins and downstream gene transcription.
Caption: The JAK-STAT signaling pathway and the point of inhibition by small molecules.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified recombinant JAK enzymes.
Objective: To quantify the dose-dependent inhibition of JAK1, JAK2, JAK3, and TYK2 by a test compound.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
High-purity ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: A 10-point, 3-fold serial dilution of the test compound is prepared in 100% DMSO.
-
Assay Plate Preparation: Using an acoustic liquid handler, nanoliter volumes of the diluted compounds are transferred to the 384-well assay plates. Control wells containing DMSO only (0% inhibition) and a potent pan-kinase inhibitor (100% inhibition) are included.
-
Enzyme/Substrate Addition: A 2X solution of the specific JAK enzyme and peptide substrate is prepared in Kinase Assay Buffer and 5 µL is dispensed into each well. The plate is incubated for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: A 2X ATP solution is prepared in Kinase Assay Buffer at a concentration approximating the Km for each respective enzyme. 5 µL of the ATP solution is added to all wells to start the kinase reaction. The plate is incubated for 60 minutes at room temperature.
-
Reaction Termination and ATP Depletion: 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Signal Generation: 20 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percent inhibition is calculated relative to the control wells. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Caption: A generalized workflow for an in vitro JAK kinase inhibition assay.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold remains a highly productive starting point for the development of novel JAK inhibitors. The hypothetical Compound X, derived from this compound, demonstrates a promising in vitro profile with potent inhibition of JAK1 and TYK2, and selectivity against JAK3. This profile suggests potential for therapeutic efficacy in autoimmune and inflammatory disorders with a reduced risk of side effects associated with JAK2 and JAK3 inhibition. Further optimization of this series, guided by the structure-activity relationships of established inhibitors and robust in vitro and in vivo testing, could lead to the development of next-generation JAK-targeted therapies.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a halogenated heterocyclic compound commonly used as a pharmaceutical intermediate. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. Handling of this compound requires a well-ventilated area, such as a chemical fume hood.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves (e.g., nitrile rubber).[1][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1][2]
-
Segregation and Storage:
-
Waste Collection and Labeling:
-
Carefully collect any waste material, including contaminated lab supplies (e.g., weighing boats, pipette tips), into the designated waste container.
-
Label the container clearly with the full chemical name: "this compound" and appropriate hazard symbols.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the safety data sheet (SDS) to the disposal company to ensure they have all necessary information for safe handling and transport.
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]
-
-
Decontamination of Empty Containers:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled if permissible by local regulations.[1]
-
III. Accidental Release and Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure the Area:
-
Contain the Spill:
-
Clean-up Procedures:
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must comply with local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
